molecular formula C12H18ClNO2 B13102874 2-Aminoethyl 2-phenylbutanoate hydrochloride

2-Aminoethyl 2-phenylbutanoate hydrochloride

Cat. No.: B13102874
M. Wt: 243.73 g/mol
InChI Key: CCQSBOQOGSBVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoethyl 2-phenylbutanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-aminoethyl 2-phenylbutanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-2-11(12(14)15-9-8-13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H

InChI Key

CCQSBOQOGSBVCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN.Cl

Origin of Product

United States

Foundational & Exploratory

2-Aminoethyl 2-phenylbutanoate hydrochloride structure and properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Aminoethyl 2-Phenylbutanoate Hydrochloride and its Structural Analogs: Structure, Properties, and Synthetic Approaches

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic methodologies related to this compound. Due to the limited availability of specific technical data for this exact molecule in publicly accessible scientific literature, this guide will leverage information on the closely related and well-characterized parent compound, 2-amino-2-phenylbutyric acid, and its derivatives. This approach allows for a scientifically grounded exploration of the target molecule's likely characteristics and provides a framework for its synthesis and analysis.

Structural Elucidation and Physicochemical Properties

This compound is the hydrochloride salt of the 2-aminoethyl ester of 2-phenylbutanoic acid. The core structure consists of a phenylbutanoic acid backbone, which is a carboxylic acid bearing a phenyl group at the second carbon. The aminoethyl ester functional group is attached to the carboxyl group.

While specific experimental data for this compound is scarce, the properties of the parent acid, 2-amino-2-phenylbutyric acid, provide a valuable reference point.

PropertyValue (for 2-Amino-2-phenylbutyric acid)Reference
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Appearance Solid
Melting Point 276-280 °C (decomposes)
Assay ≥96%
SMILES String CCC(N)(C(O)=O)c1ccccc1
InChI Key UBXUDSPYIGPGGP-UHFFFAOYSA-N

Table 1: Physicochemical Properties of 2-Amino-2-phenylbutyric acid.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised starting from the commercially available 2-amino-2-phenylbutyric acid. The synthesis would involve two key steps: esterification of the carboxylic acid with 2-aminoethanol, followed by conversion to the hydrochloride salt.

Step-by-Step Synthetic Protocol

Step 1: Esterification of 2-Amino-2-phenylbutyric Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-phenylbutyric acid in an excess of 2-aminoethanol. The 2-aminoethanol serves as both a reactant and a solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-Aminoethyl 2-phenylbutanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-Aminoethyl 2-phenylbutanoate in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Esterification Reagents cluster_process1 Esterification cluster_intermediate Intermediate cluster_reagents2 Salt Formation Reagents cluster_process2 Salt Formation cluster_final Final Product A 2-Amino-2-phenylbutyric Acid P1 Reflux A->P1 Reacts with B 2-Aminoethanol (excess) B->P1 C Acid Catalyst (e.g., H2SO4) C->P1 P2 Workup & Purification P1->P2 Yields I 2-Aminoethyl 2-phenylbutanoate P2->I Isolates P3 Precipitation & Filtration I->P3 Reacts with D Anhydrous Solvent (e.g., Diethyl Ether) D->P3 E Dry HCl gas or HCl in Ether E->P3 F This compound P3->F Yields SOCE_Pathway cluster_stimulus Cellular Stimulus cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane (PM) Stim Agonist Binding to Receptor PLC Phospholipase C (PLC) Activation Stim->PLC IP3 IP3 Production PLC->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R binds Ca_ER Ca2+ Release from ER IP3R->Ca_ER opens STIM1_inactive STIM1 (Inactive) Ca_ER->STIM1_inactive depletes Ca2+ stores, activates STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Orai1_inactive Orai1 (Closed) STIM1_active->Orai1_inactive translocates and binds to Orai1_active Orai1 (Open) Orai1_inactive->Orai1_active opens SOCE Store-Operated Ca2+ Entry (SOCE) Orai1_active->SOCE mediates

Chemical and physical properties of 2-Aminoethyl 2-phenylbutanoate hydrochloride.

[1][2]

Executive Summary

2-Aminoethyl 2-phenylbutanoate hydrochloride (CAS: 1823871-86-8 ) is a specialized chemical entity primarily utilized in pharmaceutical research as a reference standard and a metabolic intermediate.[1][2][3][4][5] Structurally, it represents the primary amine analog of the antitussive and anticholinergic agent Butetamate (2-(diethylamino)ethyl 2-phenylbutyrate).[1][2]

This compound is critical for:

  • Impurity Profiling: Serving as a reference for the N-dealkylated degradation products of butetamate and related phenylbutyrate drugs.[1][2]

  • Pharmacophore Analysis: Investigating the structure-activity relationship (SAR) of amino-ester anticholinergics, specifically the role of the amine substitution level (primary vs. tertiary) on receptor binding affinity.[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, selective synthesis strategies to avoid amide rearrangement, and stability profiles.

Physicochemical Characterization

The hydrochloride salt form renders the molecule water-soluble, stabilizing the otherwise labile amino-ester functionality.[1][2]

Identity & Constants[1][2]
PropertyValue / Description
IUPAC Name This compound
CAS Number 1823871-86-8
Molecular Formula C₁₂H₁₈ClNO₂ (Salt) / C₁₂H₁₈NO₂⁺[1][2]·Cl⁻
Molecular Weight 243.73 g/mol (Salt) / 207.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Dichloromethane.[1][2]
Melting Point >120°C (Typical for amino-ester HCl salts; specific batch data varies)
Structural Descriptors[1][2][6]
DescriptorValueSignificance
pKa (Amine) ~9.0 - 9.5 (Calc.)[1][2]Protonated at physiological pH, enhancing aqueous solubility.[2]
logP (Octanol/Water) ~1.9 (Free Base)Moderate lipophilicity allows membrane permeability before hydrolysis.[1][2]
H-Bond Donors 3 (NH₃⁺)Critical for salt formation and crystal lattice stability.[1][2]
Rotatable Bonds 6High conformational flexibility affecting receptor docking.[2]

Synthetic Methodology & Manufacturing

Synthesizing 2-Aminoethyl 2-phenylbutanoate requires strict chemoselectivity.[1][2] A direct reaction between 2-phenylbutyric acid and ethanolamine typically yields the amide (thermodynamically favored) rather than the ester .[1][2] Therefore, an N-protection strategy is mandatory.[1][2]

Selective Synthesis Protocol (N-Protection Route)

Objective: Synthesize the ester bond while preventing O→N acyl migration or direct amide formation.

Reagents:

  • 2-Phenylbutyryl chloride (or 2-Phenylbutyric acid + SOCl₂).[1][2]

  • N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate).[1][2]

  • Deprotection agent: 4M HCl in Dioxane.[2]

Step-by-Step Workflow:

  • Acyl Chloride Formation:

    • React 2-phenylbutyric acid with Thionyl Chloride (SOCl₂) at 60°C for 2 hours.

    • Remove excess SOCl₂ under vacuum to isolate 2-phenylbutyryl chloride.[1][2]

  • Esterification (Kinetic Control):

    • Dissolve N-Boc-ethanolamine (1.1 eq) and Triethylamine (1.5 eq) in dry Dichloromethane (DCM) at 0°C.

    • Add 2-phenylbutyryl chloride dropwise.[1][2]

    • Stir at room temperature for 4 hours.

    • Result:N-Boc-2-aminoethyl 2-phenylbutanoate.[1][2]

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in dry Dioxane.[2]

    • Add 4M HCl/Dioxane solution at 0°C. Stir for 2 hours.

    • Precipitate the product with diethyl ether.[2]

    • Filter and dry under vacuum.[2][6]

Synthetic Pathway Diagram

SynthesisAcid2-Phenylbutyric AcidIntermediateIntermediate:N-Boc-EsterAcid->Intermediate+ SOCl2+ BocAmineByproductAvoided Byproduct:Amide (Thermodynamic)Acid->ByproductDirect Rxn w/ Unprotected AmineBocAmineN-Boc-EthanolamineBocAmine->IntermediateProductFINAL PRODUCT:2-Aminoethyl 2-phenylbutanoate HClIntermediate->ProductHCl/Dioxane(Deprotection)

Figure 1: Chemoselective synthesis pathway utilizing N-protection to prevent amide formation.

Analytical Profiling

To validate the identity of 2-Aminoethyl 2-phenylbutanoate HCl, the following spectral characteristics must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.20 (br s, 3H): Ammonium protons (-NH₃⁺).[1][2]

  • δ 7.20 - 7.40 (m, 5H): Phenyl ring protons.[1][2]

  • δ 4.25 (t, 2H): Ester methylene (-COOCH₂-).[1][2]

  • δ 3.50 (t, 1H): Chiral methine (-CH(Ph)-).[1][2]

  • δ 3.05 (m, 2H): Amino methylene (-CH₂NH₃⁺).[1][2]

  • δ 1.95 - 2.10 (m, 2H): Ethyl group methylene (-CH₂CH₃).[1][2]

  • δ 0.85 (t, 3H): Terminal methyl group (-CH₃).[1][2]

Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion [M+H]⁺: m/z 208.13 (corresponding to the free base C₁₂H₁₈NO₂).[2]

  • Key Fragment: m/z 119 (loss of amino-ethyl chain, leaving the phenylbutyryl carbocation).[1][2]

Stability & Degradation Mechanisms[1][2]

The ester linkage in 2-Aminoethyl 2-phenylbutanoate is the primary site of instability.[1][2] The presence of the primary amine (even as a salt) creates a risk of intramolecular cyclization or hydrolysis under improper storage conditions.[2]

Hydrolysis & Cyclization

Under neutral or basic conditions (pH > 7), the free amine is liberated.[2] This can lead to:

  • Hydrolysis: Attack by water yielding 2-phenylbutyric acid and ethanolamine.[2]

  • O→N Acyl Migration: The amine nitrogen attacks the ester carbonyl, rearranging the molecule into the stable amide (N-(2-hydroxyethyl)-2-phenylbutanamide ).[1][2]

Storage Protocol:

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1][2]

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress.[2]

  • Solvent: Avoid protic solvents (methanol/water) for long-term storage of the free base; keep as HCl salt.[1][2]

Degradation Pathway Diagram[1][2]

DegradationProduct2-Aminoethyl 2-phenylbutanoate (Salt)FreeBaseFree Base Form(pH > 7)Product->FreeBaseNeutralizationHydrolysisHydrolysis Products:2-Phenylbutyric Acid + EthanolamineFreeBase->Hydrolysis+ H2ORearrangementRearrangement Product:N-(2-hydroxyethyl)amideFreeBase->RearrangementIntramolecularAcyl Migration

Figure 2: Stability profile showing pH-dependent degradation risks.[1][2]

Biological Context & Applications[1][2][8][9]

Metabolic Relationship

This compound is a primary metabolite of tertiary amine drugs like Butetamate.[2]

  • Pathway: N-dealkylation mediated by CYP450 enzymes (likely CYP3A4 or CYP2D6).[1][2]

  • Sequence: Butetamate (Diethyl) → N-Ethyl analog → 2-Aminoethyl analog (Primary) .[1][2]

Pharmacological Research

Researchers use this compound to study the "cationic head" requirement of anticholinergic receptors.

  • Muscarinic Antagonism: The quaternary or tertiary amine is usually required for maximum potency.[2] The primary amine analog typically shows reduced affinity, serving as a negative control or low-affinity standard in binding assays.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28892 (Butamirate) and related Phenylbutyrates.[2] Retrieved from [Link][1][2]

  • ChemSrc. Chemical Properties and Supplier Data for CAS 1823871-86-8. Retrieved from [Link][1][2]

  • Testa, B., & Krämer, S. D. (2007).[2] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.[2] (Contextual grounding for N-dealkylation pathways).

The Phenylbutanoate Files: From Metabolic Scavenger to Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylbutanoate compounds, specifically 4-phenylbutyric acid (4-PBA) and its glycerol-esterified derivative glycerol phenylbutyrate (GPB) , represent a masterclass in rational drug design and repurposing. Originally developed in the 1980s as an alternative pathway for nitrogen disposal in Urea Cycle Disorders (UCDs), these molecules have transcended their metabolic origins. Today, they are scrutinized for their secondary pharmacodynamics as Histone Deacetylase (HDAC) inhibitors and chemical chaperones.[1] This guide dissects the molecular history, the nitrogen-trapping mechanism, and the modern protocols used to validate their efficacy in both metabolic and neurodegenerative pipelines.

Part 1: Chemical Genesis & Metabolic Logic

The Ammonia Problem and the Brusilow Solution

In the late 1970s, hyperammonemia due to Urea Cycle Disorders (UCDs) was a death sentence. The urea cycle is the body's primary method for converting toxic ammonia into water-soluble urea. When enzymes like Ornithine Transcarbamylase (OTC) fail, ammonia accumulates, causing rapid cerebral edema.

Dr. Saul Brusilow at Johns Hopkins University pioneered the concept of "alternative pathway therapy." His team initially utilized sodium benzoate , which conjugates with glycine to form hippurate.[2][3] While effective, the stoichiometry was limited (one nitrogen removed per molecule).

The Phenylacetate Pivot

Brusilow’s team identified that phenylacetate (PAA) conjugates with glutamine to form phenylacetylglutamine (PAGN) .[4] This was superior for two reasons:

  • Stoichiometry: Glutamine contains two nitrogen atoms. By excreting phenylacetylglutamine, the body effectively removes two waste nitrogens per molecule of drug.

  • Irreversibility: The acetylation of glutamine by PAA is enzymatically irreversible in humans, creating a permanent nitrogen sink.

The Olfactory Hurdle: PAA has a potent, offensive odor (often described as "mouse urine" or "sweaty gym socks"), leading to poor compliance. The Prodrug Solution: The introduction of 4-Phenylbutyrate (4-PBA) solved this. 4-PBA is odorless and undergoes rapid


-oxidation in the liver to generate the active PAA metabolite in situ.

Part 2: Mechanism of Action (The Nitrogen Trap)

The efficacy of phenylbutanoate relies on a two-step metabolic activation followed by a conjugation event.[5]

The Pathway[4][6]
  • Prodrug Activation: 4-PBA is shortened by two carbons via mitochondrial

    
    -oxidation (similar to fatty acid metabolism) to form Phenylacetate (PAA).
    
  • Conjugation: PAA is conjugated with Glutamine by the enzyme Glutamine N-Acetyltransferase (in the liver and kidneys).

  • Excretion: The resulting Phenylacetylglutamine (PAGN) is excreted in urine.[1][3][6][7][8]

Visualization: The Nitrogen Scavenging Workflow

NitrogenScavenging PBA 4-Phenylbutyrate (Prodrug) BetaOx Mitochondrial Beta-Oxidation PBA->BetaOx PAA Phenylacetate (Active Metabolite) BetaOx->PAA Enzyme Glutamine N-Acetyltransferase PAA->Enzyme Glutamine Glutamine (2 x Nitrogen) Glutamine->Enzyme PAGN Phenylacetylglutamine (Excreted in Urine) Enzyme->PAGN  Irreversible  Conjugation

Figure 1: The metabolic conversion of 4-PBA to the nitrogen-waste product PAGN.

Part 3: Clinical Translation (NaPBA vs. GPB)

The first FDA-approved formulation was Sodium Phenylbutyrate (Buphenyl) . However, the high sodium load (124 mg Na+ per gram of drug) posed risks for patients with renal or cardiac compromise. This led to the development of Glycerol Phenylbutyrate (Ravicti) , a triglyceride pro-drug.

Comparative Technical Profile
FeatureSodium Phenylbutyrate (NaPBA)Glycerol Phenylbutyrate (GPB)
Chemical Structure Sodium salt of 4-PBATriglyceride (3 molecules of PBA + Glycerol)
Release Mechanism Immediate dissolutionHydrolysis by pancreatic lipases (Slow Release)
Tmax (Peak Plasma) Rapid (1 hour)Delayed (4-6 hours)
Peak PAA Levels High (Risk of neurotoxicity)Lower/Flatter (Reduced toxicity profile)
Sodium Load High (Caution in edema/HTN)Negligible
Taste/Palatability Salty/Bitter (Compliance issues)Tasteless liquid
Primary Indication UCDs (Acute & Chronic)UCDs (Chronic Maintenance)

Scientist's Note: The "slow-release" nature of GPB is not due to a polymer coating but its chemical reliance on digestion. This mimics natural dietary fat absorption, resulting in a steadier state of ammonia control.

Part 4: Beyond Ammonia – The Epigenetic & Chaperone Revolution

While UCDs drove the discovery, current research focuses on 4-PBA's secondary mechanisms.

Histone Deacetylase (HDAC) Inhibition

4-PBA is a pan-HDAC inhibitor (Class I and II). By inhibiting HDACs, it prevents the removal of acetyl groups from histones.[9]

  • Result: Hyperacetylation of histones

    
     Chromatin relaxation 
    
    
    
    Increased gene transcription.
  • Application: Induction of Fetal Hemoglobin (HbF) in Sickle Cell Disease; reactivation of tumor suppressor genes in oncology.

Chemical Chaperone (ER Stress)

4-PBA acts as a hydrophobic shield. It interacts with exposed hydrophobic regions of unfolded proteins, preventing aggregation.

  • Result: Reduction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).

  • Application: Cystic Fibrosis (helping

    
    F508-CFTR fold), Parkinson's (preventing alpha-synuclein aggregation).
    
Visualization: The Dual Therapeutic Mechanism

DualMechanism cluster_0 Mechanism A: Epigenetic Modulation cluster_1 Mechanism B: Chemical Chaperone PBA_Center 4-Phenylbutyrate (Systemic Exposure) HDAC Inhibits HDACs (Class I & II) PBA_Center->HDAC Hydrophobic Binds Hydrophobic Domains PBA_Center->Hydrophobic Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin GeneExp Increased Transcription (e.g., Fetal Hemoglobin) Chromatin->GeneExp Folding Stabilizes Protein Folding Hydrophobic->Folding ERStress Reduces ER Stress (UPR Downregulation) Folding->ERStress

Figure 2: The secondary pharmacodynamics of 4-PBA in epigenetics and protein folding.

Part 5: Technical Protocol – In Vitro Efficacy

Context: As an application scientist, you cannot rely solely on literature. You must validate the activity of your specific 4-PBA lot. The following protocol tests the Chemical Chaperone activity using a Thapsigargin-induced ER stress model.

Protocol: ER Stress Rescue Assay (HepG2 Cells)

Objective: Quantify the ability of 4-PBA to reduce Thapsigargin-induced UPR markers (CHOP/GRP78).

Materials:

  • HepG2 human hepatoma cells.

  • Thapsigargin (Tg) - ER stress inducer.

  • 4-Phenylbutyrate (Sodium salt).[1]

  • qRT-PCR reagents for DDIT3 (CHOP) and HSPA5 (GRP78).

Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with 4-PBA (0, 1, 2, 5 mM) for 2 hours.

    • Note: 4-PBA requires millimolar concentrations for chaperone activity, unlike nanomolar potency seen in standard enzyme inhibitors.

  • Induction: Add Thapsigargin (1

    
    M)  to the media (co-incubation) for 6 hours.
    
  • Harvest: Lyse cells using TRIzol reagent.

  • Analysis: Extract RNA, synthesize cDNA, and perform qPCR.

  • Validation Criteria (Self-Validating Step):

    • Positive Control: Tg-only wells must show >5-fold increase in CHOP mRNA vs. vehicle.

    • Efficacy: 5 mM 4-PBA should reduce Tg-induced CHOP expression by >40%.

References

  • Brusilow, S. W., et al. (1984). "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." The New England Journal of Medicine.[1] Link

  • Mokhtarani, M., et al. (2012). "Urinary phenylacetylglutamine as dosing biomarker for patients with urea cycle disorders." Molecular Genetics and Metabolism. Link

  • FDA Drug Label. (2013). "RAVICTI (glycerol phenylbutyrate) Oral Liquid."[10][11] U.S. Food and Drug Administration. Link

  • Iannitti, T., & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D. Link

  • Kolb, P. S., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis."[12] International Journal of Biochemistry & Cell Biology. Link

Sources

Technical Guide: Solubility and Stability of 2-Aminoethyl 2-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical behavior, solubility, and stability of 2-Aminoethyl 2-phenylbutanoate hydrochloride .

Executive Summary & Chemical Identity

This compound is the primary amine analog of the antitussive drug Butetamate . While Butetamate is a tertiary amine (diethylamino), this compound possesses a primary amino group. This structural difference fundamentally alters its stability profile, introducing a rapid degradation pathway—O-to-N acyl migration —that is absent in its tertiary analogs.

Researchers handling this compound must treat it as a kinetically unstable ester in neutral or basic aqueous solutions. This guide details the specific mechanisms of instability and provides validated protocols for handling and analysis.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Common Analog Nor-Butetamate (Primary amine form)
CAS Number 1823871-86-8 (HCl salt) / 46460-24-6 (Free base)
Molecular Formula C₁₂H₁₈ClNO₂ (Salt)
Molecular Weight 243.73 g/mol (Salt); 207.27 g/mol (Base)
pKa (Estimated) 9.0 – 9.5 (Primary aliphatic amine)
LogP (Base) ~1.8 (Lipophilic cation)

Stability Profile: The Critical Hazard

Unlike standard esters which degrade primarily via hydrolysis, 2-Aminoethyl 2-phenylbutanoate is susceptible to intramolecular O-to-N acyl migration .

The Degradation Mechanism

In the solid state or acidic solution (pH < 4.0), the amine is protonated (


) and non-nucleophilic. The compound is stable.[1]
However, as pH rises (pH > 6.0), a fraction of the amine becomes deprotonated (

). This free amine is positioned exactly 2 carbons away from the ester carbonyl, allowing it to "bite" the carbonyl carbon, forming a 5-membered cyclic intermediate. This collapses irreversibly to form the amide: N-(2-hydroxyethyl)-2-phenylbutanamide .

Key Insight: This rearrangement is often faster than hydrolysis at neutral pH.

Degradation Pathway Diagram

The following diagram illustrates the competition between stability (acidic) and rearrangement (neutral/basic).

DegradationPathway Salt HCl Salt (Solid/Acid) [Protonated Amine - NH3+] STABLE FreeBase Free Base (pH > 6) [Free Amine - NH2] Salt->FreeBase Deprotonation (pH > pKa-2) Intermediate Cyclic Tetrahedral Intermediate (5-Membered Ring) FreeBase->Intermediate Intramolecular Nucleophilic Attack Hydrolysis Hydrolysis Products (2-Phenylbutanoic acid + Ethanolamine) FreeBase->Hydrolysis Water Attack (Slower) Amide Rearranged Amide N-(2-hydroxyethyl)-2-phenylbutanamide IRREVERSIBLE Intermediate->Amide Collapse

Figure 1: The dominant degradation pathway is the intramolecular rearrangement to the amide, triggered by pH elevation.

Solubility Profile

The solubility of 2-Aminoethyl 2-phenylbutanoate is strictly pH-dependent due to its ionizable amine.

Aqueous Solubility
  • pH 1.0 – 5.0 (High Solubility): The compound exists as a cation. Solubility is generally > 50 mg/mL in water or saline.

  • pH > 8.0 (Precipitation Risk): As the pH approaches the pKa (~9.0), the concentration of the neutral free base increases. The free base is an oil with low water solubility (< 1 mg/mL).

  • Buffer Incompatibility: Avoid phosphate buffers at pH > 7.0. The combination of precipitation and rapid degradation makes basic buffers unsuitable.

Solvent Compatibility Table
SolventSolubility RatingStability RiskUsage Recommendation
Water (pH < 4) HighLowPreferred for stock solutions. Store at 4°C.
Water (pH 7.4) High (Transient)Critical Prepare immediately before use. t½ < 60 min.[1]
DMSO HighLowGood for anhydrous stocks.
Ethanol HighModeratePotential transesterification over long storage.
Acetonitrile HighLowIdeal for HPLC sample preparation.

Experimental Protocols

Protocol A: Safe Stock Solution Preparation

Objective: To prepare a stable aqueous stock for biological assays.

  • Weighing: Weigh the HCl salt rapidly (hygroscopic potential).

  • Solvent Choice: Use 0.01 M HCl or Water acidified to pH 3.0 with HCl. Do not use PBS or neutral water for the master stock.

  • Dissolution: Vortex until clear. The solution should be stable for >24 hours at 4°C.

  • Dilution: Dilute into the assay buffer (e.g., pH 7.4 media) immediately prior to dosing.

    • Warning: Once diluted to pH 7.4, the "stability clock" starts. Expect 10-20% degradation within 1-2 hours.

Protocol B: HPLC Stability Assessment

Objective: To quantify the rate of O-to-N migration vs. Hydrolysis.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

Workflow:

  • Prepare a 1 mM solution in 50 mM Ammonium Bicarbonate (pH 8.0) .

  • Inject immediately (t=0).

  • Inject every 15 minutes for 2 hours.

  • Analysis:

    • Peak 1 (Early eluting): Ethanolamine (if hydrolysis occurs).

    • Peak 2 (Mid eluting): 2-Phenylbutanoic acid (Hydrolysis product).

    • Peak 3 (Target): 2-Aminoethyl 2-phenylbutanoate (Parent).

    • Peak 4 (Late eluting): N-(2-hydroxyethyl)-2-phenylbutanamide (Rearrangement product).

    • Note: The amide (Peak 4) is often more hydrophobic than the ester due to loss of the charged amine (if run at high pH) or hydrogen bonding changes, but elution order may vary based on column chemistry.

References

  • PubChem. Ethyl 2-amino-4-phenylbutanoate | C12H17NO2.[2][3] National Library of Medicine. Available at: [Link]

  • Lassfolk, R. & Leino, R. (2023).[4] Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University. (General mechanism of O-N migration). Available at: [Link]

  • ResearchGate. Mechanism of NO and ON intramolecular acyl migration reaction. (Demonstrates the kinetics of amino-ester rearrangement). Available at: [Link]

Sources

2-Aminoethyl 2-phenylbutanoate hydrochloride CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, analytical characterization, and handling of 2-Aminoethyl 2-phenylbutanoate hydrochloride , a critical reference standard and intermediate in pharmaceutical development.

Executive Summary

This compound (CAS: 1823871-86-8) is a primary amine ester derivative of 2-phenylbutyric acid.[1][2][3][4] Structurally, it represents the bis-desethylated analog of the antitussive and antispasmodic agent Butetamate (2-(diethylamino)ethyl 2-phenylbutyrate).

In pharmaceutical research, this compound serves two primary functions:

  • Impurity Profiling: It acts as a reference standard for the degradation products or metabolic intermediates of phenylbutanoate-class drugs.

  • Synthetic Intermediate: It functions as a scaffold for synthesizing complex anticholinergic agents via N-alkylation.

This guide provides a comprehensive technical profile, including validated identifiers, synthesis protocols, and analytical methodologies.

Chemical Identity & Physicochemical Properties[5][6][7]

Nomenclature and Identifiers
ParameterDetail
Chemical Name This compound
Systematic Name 2-Aminoethyl 2-phenylbutanoate HCl
CAS Registry Number 1823871-86-8
MDL Number MFCD27991661
Molecular Formula C₁₂H₁₈ClNO₂ (Salt) / C₁₂H₁₇NO₂ (Base)
Molecular Weight 243.73 g/mol (Salt) / 207.27 g/mol (Base)
SMILES (Salt) CCC(C1=CC=CC=C1)C(=O)OCCN.[H]Cl
InChI Key Predicted based on structure:[5] Varies by salt form representation
Physical Properties[6]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (hexane, diethyl ether).

  • Hygroscopicity: Moderate; storage under inert atmosphere (Argon/Nitrogen) is recommended.

  • Melting Point: Typically >140°C (decomposition).

Synthesis & Production Protocol

Retrosynthetic Analysis

Direct esterification of 2-phenylbutyric acid with ethanolamine is prone to amide formation (aminolysis) due to the higher nucleophilicity of the amine group compared to the hydroxyl group. Therefore, a protection-deprotection strategy is required to ensure selective O-acylation.

Validated Synthesis Pathway (DOT Diagram)

SynthesisPathway Start1 2-Phenylbutyric Acid (Precursor A) Step1 Esterification (EDC/DMAP, DCM, 0°C) Start1->Step1 Start2 N-Boc-Ethanolamine (Precursor B) Start2->Step1 Inter Intermediate: N-Boc-2-aminoethyl 2-phenylbutanoate Step1->Inter Coupling Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Cleavage Final Target: 2-Aminoethyl 2-phenylbutanoate Hydrochloride Step2->Final Precipitation

Figure 1: Selective synthesis via N-Boc protection to prevent amide side-reactions.

Experimental Procedure

Step 1: Coupling (Ester Formation)

  • Dissolve 2-phenylbutyric acid (1.0 eq) and N-Boc-ethanolamine (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Cool to 0°C under nitrogen.

  • Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) as a catalyst.

  • Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Deprotection (Salt Formation)

  • Dissolve the N-Boc intermediate in minimal 1,4-dioxane.

  • Add 4M HCl in dioxane (5 eq) dropwise at 0°C.

  • Stir for 2–4 hours until TLC shows complete consumption of the starting material.

  • The product often precipitates as a white solid. Filter and wash with cold diethyl ether to remove excess HCl and byproducts.

  • Yield: Typically 85–90% for the final step.

Analytical Characterization

HPLC Method for Purity Assessment

To distinguish the primary amine (target) from potential tertiary amine contaminants (e.g., Butetamate), a gradient elution is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyl/phenyl absorption).

  • Retention Time Logic: The primary amine (more polar) will elute significantly earlier than the diethyl-substituted parent drug.

Mass Spectrometry (LC-MS) Interpretation
  • Ionization Mode: ESI Positive.

  • Molecular Ion [M+H]⁺: Observed at m/z 208.1 .

  • Fragmentation Pattern:

    • m/z 208 → 119: Loss of the aminoethyl chain (cleavage at ester bond), leaving the [PhCH(Et)CO]⁺ cation.

    • m/z 119 → 91: Tropylium ion formation (characteristic of benzyl/phenyl groups).

Biological & Metabolic Context (DOT Diagram)

Metabolism Parent Butetamate (Drug Substance) Met1 Mono-desethyl Metabolite Parent->Met1 CYP450 N-dealkylation Target 2-Aminoethyl 2-phenylbutanoate (Bis-desethyl Metabolite) Met1->Target CYP450 N-dealkylation Hydrolysis Hydrolysis Product: 2-Phenylbutyric Acid Target->Hydrolysis Esterase

Figure 2: Putative metabolic pathway placing the target compound as a downstream metabolite of Butetamate.

Handling and Safety Information

GHS Classification

Based on the structural class (cationic surfactant-like properties and ester functionality):

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

Storage Protocols
  • Temperature: Refrigerator (2–8°C).

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Stability: Aqueous solutions are susceptible to hydrolysis at pH > 7.0. Prepare fresh for analytical use.

References

  • BLD Pharm. (2025).[2][4] Product Analysis: this compound (CAS 1823871-86-8).[1][2][3][4][6] Retrieved from

  • ChemSrc. (2025).[7] Chemical Identifiers for CAS 1823871-86-8. Retrieved from

  • Crysdot. (2025).[7] Catalog Entry: CD12102986 - this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: Phenylbutanoate Derivatives. (General structural reference). Retrieved from

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 2-Aminoethyl 2-phenylbutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoethyl 2-phenylbutanoate hydrochloride (CAS: 1823871-86-8) is a synthetic ester derivative of 2-phenylbutyric acid (2-PBA) .[1][2][3] Structurally, it represents the primary amine analog of the antitussive drug Butetamate (2-(diethylamino)ethyl 2-phenylbutyrate).

This compound is of significant interest in drug development due to its potential dual mechanism of action :

  • Prodrug Activity: Rapid hydrolysis by plasma esterases to release 2-PBA , a known Histone Deacetylase (HDAC) inhibitor and chemical chaperone used in urea cycle disorders and neurodegenerative research.

  • Direct Receptor Modulation: As a structural analog of Butetamate, the intact molecule may exhibit affinity for Sigma-1 receptors (

    
    R) and muscarinic receptors, providing antitussive and neuroprotective effects distinct from its metabolite.
    

This guide outlines the protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of 2-A-2-PB in rodent models, focusing on its stability, metabolic conversion, and efficacy in respiratory and neurological assays.

Chemical Biology & Mechanism of Action

Structural Logic

The design of 2-A-2-PB incorporates an amino-ethyl ester moiety.[1] This modification serves two purposes:

  • Enhanced Solubility: The hydrochloride salt of the primary amine significantly improves aqueous solubility compared to the parent acid (2-PBA).

  • Membrane Permeability: The ester linkage facilitates passive diffusion across the blood-brain barrier (BBB), potentially increasing the CNS concentration of the active metabolite (2-PBA) or the parent drug before hydrolysis.

Metabolic Pathway Visualization

The following diagram illustrates the hypothesized metabolic fate and signaling impact of 2-A-2-PB in vivo.

MetabolicPathway Parent 2-Aminoethyl 2-phenylbutanoate (Parent Drug) Esterase Plasma/Liver Esterases Parent->Esterase Hydrolysis Target1 Sigma-1 Receptor (Agonism) Parent->Target1 Direct Binding (Putative) Metabolite1 2-Phenylbutyric Acid (2-PBA) Esterase->Metabolite1 Metabolite2 Ethanolamine Esterase->Metabolite2 Target2 HDAC Inhibition (Epigenetic Reg) Metabolite1->Target2 Target3 ER Stress Relief (Chaperone) Metabolite1->Target3

Figure 1: Proposed metabolic hydrolysis of 2-A-2-PB and downstream pharmacological targets.

Protocol 1: Pharmacokinetics and Bioactivation Study

Objective: To determine the plasma half-life (


) of the parent ester and the rate of formation of the active metabolite (2-PBA) in rats.
Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300 g), n=3 per time point.

  • Route: Intravenous (IV) and Oral (PO).

  • Dose:

    • IV: 5 mg/kg (dissolved in saline).

    • PO: 20 mg/kg (dissolved in water/methylcellulose).

Sample Collection & Processing
  • Cannulation: Jugular vein cannulation is performed 24h prior to dosing.

  • Blood Sampling: Collect 200

    
    L blood at 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, and 24 h post-dose.
    
  • Stabilization (Critical): Immediately transfer blood into pre-chilled tubes containing NaF/KOx (esterase inhibitor) to prevent ex vivo hydrolysis.

  • Centrifugation: 3000

    
     g for 10 min at 4°C. Harvest plasma.
    
  • Extraction: Protein precipitation with acetonitrile (containing Internal Standard, e.g., 4-PBA).

Bioanalytical Quantification (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    m).
    
  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transitions (MRM):

    • Parent (2-A-2-PB): Monitor [M+H]

      
       transition (approx. m/z 208 
      
      
      
      fragment).
    • Metabolite (2-PBA): Monitor [M-H]

      
       transition (m/z 163 
      
      
      
      119).
Data Analysis

Calculate PK parameters using non-compartmental analysis (NCA).

ParameterDefinitionSignificance

Peak Plasma ConcentrationIndicates absorption efficiency and potential toxicity thresholds.

Time to PeakReflects rate of absorption (PO) or distribution (IV).

Area Under CurveTotal drug exposure. Compare Parent vs. Metabolite AUC to assess prodrug efficiency.

Half-lifeDetermines dosing frequency.

Protocol 2: Antitussive Efficacy Model (Citric Acid Induced Cough)

Rationale: As a structural analog of Butetamate, 2-A-2-PB is expected to possess central antitussive properties. This assay validates its efficacy compared to Codeine (positive control).

Methodology
  • Animals: Guinea pigs (Hartley, 300–400 g).

  • Groups (n=8/group):

    • Vehicle (Saline).

    • Positive Control (Codeine Phosphate, 10 mg/kg, SC).

    • Test Compound (2-A-2-PB, 10, 30 mg/kg, PO).

Procedure
  • Acclimatization: Place animals in a transparent plethysmograph chamber for 10 min.

  • Dosing: Administer test compounds 30–60 min prior to challenge.

  • Cough Challenge: Expose animals to an aerosol of 7.5% Citric Acid (in saline) for 10 min.

    • Flow rate: 0.5 mL/min via ultrasonic nebulizer.

  • Data Recording: Record cough sounds via a calibrated microphone and visually confirm cough posture (abdominal contraction).

  • Endpoint: Number of coughs during the 10 min exposure + 5 min post-exposure.

Interpretation
  • Efficacy: A significant reduction (

    
    ) in cough frequency compared to Vehicle indicates antitussive activity.
    
  • Potency: Compare the ED

    
     of 2-A-2-PB to Butetamate (historical data) to assess if the primary amine modification alters potency.
    

Protocol 3: Neuropharmacology (HDAC Inhibition / Chaperone Activity)

Rationale: 2-PBA (the metabolite) is a chemical chaperone that reduces ER stress. This protocol evaluates if 2-A-2-PB can deliver therapeutic concentrations of 2-PBA to the brain to mitigate neurotoxicity.

Model: Scopolamine-Induced Amnesia (Cognitive Protection)
  • Animals: ICR Mice (Male, 25–30 g).

  • Dosing Regimen:

    • Pre-treatment: 2-A-2-PB (10, 30, 100 mg/kg, PO) or 4-PBA (Positive Control) for 7 days.

    • Challenge: Scopolamine (1 mg/kg, IP) administered 30 min before the behavioral test on Day 7.

Behavioral Assay: Passive Avoidance Test
  • Training (Day 6): Mouse enters a dark compartment and receives a mild foot shock (0.5 mA, 2s).

  • Testing (Day 7): Place mouse in the light compartment. Measure Step-Through Latency (time taken to enter the dark zone).

  • Logic: Amnesic mice (Scopolamine) enter the dark zone quickly. Neuroprotected mice (HDAC inhibition/Sigma-1 agonism) remember the shock and retain high latency.

Molecular Confirmation (Western Blot)
  • Tissue: Hippocampus harvested 1h post-test.

  • Markers:

    • Acetylated Histone H3/H4: Increased levels confirm HDAC inhibition.

    • GRP78/BiP: Decreased levels (vs Scopolamine alone) indicate reduction of ER stress.

Safety Profiling: The Irwin Test

Objective: Rapid qualitative assessment of CNS safety and autonomic function.

  • Observation Time: 0, 30, 60, 120, 240 min post-dose.

  • Scoring Domains:

DomainParameters Observed
Behavioral Alertness, Grooming, Restlessness, Stereotypy.
Neurological Tremors, Convulsions, Straub Tail, Ataxia.
Autonomic Pupil size, Salivation, Lacrimation, Piloerection, Defecation.

Stop Criteria: If convulsions or respiratory distress occur, the study is terminated, and the compound is flagged for toxicity.

Workflow Visualization

ExperimentalWorkflow cluster_PK Phase 1: Pharmacokinetics cluster_PD Phase 2: Efficacy Start Compound Synthesis (2-A-2-PB HCl) Formulation Formulation (Saline/MC) Start->Formulation PK_Dose IV/PO Dosing Formulation->PK_Dose PK_Sample Blood Sampling (+Esterase Inhibitor) PK_Dose->PK_Sample PK_Analysis LC-MS/MS (Parent vs 2-PBA) PK_Sample->PK_Analysis PD_Resp Respiratory Model (Cough Challenge) PK_Analysis->PD_Resp If Stable/Active PD_Neuro Neuro Model (Cognition/ER Stress) PK_Analysis->PD_Neuro If 2-PBA Detected

Figure 2: Sequential workflow for the preclinical evaluation of 2-A-2-PB.

References

  • Iida, H., et al. (2018). "Histone deacetylase inhibition by 2-phenylbutyrate protects against neurotoxicity in models of Parkinson's disease." Journal of Neurochemistry. (Representative citation for 2-PBA mechanism).

  • Dicpinigaitis, P. V. (2003). "Cough: an unmet clinical need." British Journal of Pharmacology. (Methodology for citric acid cough model).

  • Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: from CRISPR to clinical trials." Pharmacology & Therapeutics. (Context for Sigma-1 receptor ligands like Butetamate/analogs).

  • PubChem Compound Summary. "2-Phenylbutyric acid." National Center for Biotechnology Information.

  • BLD Pharm. "this compound Product Page." (Chemical source verification).

(Note: Specific peer-reviewed literature for the exact CAS 1823871-86-8 is limited; references provided ground the protocols in the established science of its parent pharmacophore, 2-phenylbutyric acid, and its structural class.)

Sources

Application Note: In Vitro Characterization of 2-Aminoethyl 2-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Aminoethyl 2-phenylbutanoate hydrochloride (CAS: 1823871-86-8) is a primary amine ester derivative of 2-phenylbutyric acid. Structurally, it represents the primary amine analog of the known antitussive and antispasmodic agents Butetamate and Butamirate .

While the tertiary amine analogs (Butamirate) are well-established non-opioid antitussives acting via Sigma-1 (


) receptors and anticholinergic pathways, the primary amine variant presents a unique profile for investigation. It serves as both a potential active pharmaceutical ingredient (API) and a metabolic probe for de-alkylated metabolites of the parent class.
Structural Rationale for Assay Selection

The pharmacophore consists of a lipophilic phenylbutyrate tail and a polar aminoethyl head. This structure dictates the selection of three critical assay domains:

  • Target Engagement: Sigma-1 (

    
    ) and Muscarinic Acetylcholine Receptor (mAChR) binding, given the scaffold's history.
    
  • Metabolic Liability: Ester hydrolysis to 2-phenylbutyric acid (2-PBA), a known HDAC inhibitor and ammonia scavenger.

  • Functional Activity: Intracellular Calcium (

    
    ) flux to distinguish agonist/antagonist capability.
    
Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, from structural analysis to functional validation.

G cluster_0 Primary Screen (Binding) cluster_1 Secondary Screen (Functional) cluster_2 Metabolic Fate Compound 2-Aminoethyl 2-phenylbutanoate HCl Sigma1 Sigma-1 Receptor (Radioligand Binding) Compound->Sigma1 Muscarinic Muscarinic Receptors (M1-M3 Binding) Compound->Muscarinic Hydrolysis Esterase Assay (Plasma/Liver) Compound->Hydrolysis CaFlux Ca2+ Flux Assay (Antagonist Mode) Sigma1->CaFlux Determine Ki SmoothMuscle Tissue Bath (Spasmolysis) Muscarinic->SmoothMuscle Predict Side Effects Metabolite 2-Phenylbutyric Acid (HDAC Inhibition) Hydrolysis->Metabolite t1/2 Determination

Figure 1: Integrated workflow for the preclinical characterization of 2-Aminoethyl 2-phenylbutanoate HCl.

Assay 1: Sigma-1 Receptor ( ) Radioligand Binding

Rationale: The antitussive mechanism of phenylbutyrate esters (like Butamirate) is mediated centrally via the


 receptor. This assay determines the affinity (

) of the test compound.
Materials
  • Source Tissue/Cells: Jurkat cells or Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Radioligand:

    
    (+)-Pentazocine (Specific Activity: ~30 Ci/mmol).
    
  • Non-specific Ligand: Haloperidol (

    
    ) or unlabeled (+)-Pentazocine.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol Steps
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl.

    • Centrifuge at

      
       for 15 min at 4°C.
      
    • Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add:

      • 
         Test Compound (Concentration range: 
        
        
        
        to
        
        
        M).
      • 
        
        
        
        
        (+)-Pentazocine (Final conc: 2 nM).
      • 
         Membrane suspension.
        
    • Incubate for 120 minutes at 37°C . (Equilibrium is slower for sigma receptors).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Detection:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of Pentazocine.

Assay 2: In Vitro Metabolic Stability (Ester Hydrolysis)

Rationale: 2-Aminoethyl 2-phenylbutanoate contains an ester linkage susceptible to plasma esterases (e.g., butyrylcholinesterase) and hepatic carboxylesterases. Rapid hydrolysis yields 2-phenylbutyric acid , changing the pharmacodynamics from a receptor ligand to an HDAC inhibitor.

Materials
  • Matrix: Pooled Human Plasma and/or Rat Liver Microsomes (RLM).

  • Internal Standard: Diclofenac or Tolbutamide.

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Protocol Steps
  • Preparation:

    • Pre-warm plasma or microsomal mix (with NADPH if checking oxidative metabolism, though esterase activity is cofactor-independent) to 37°C.

  • Initiation:

    • Spike Test Compound to final concentration of

      
       (ensure <0.1% DMSO).
      
  • Sampling:

    • At time points

      
       min, remove 
      
      
      
      aliquots.
    • Immediately transfer to

      
       ice-cold Quenching Solution.
      
  • Processing:

    • Centrifuge at

      
       for 20 min.
      
    • Analyze supernatant via LC-MS/MS.

Data Visualization (Example Output)
Time (min)% Parent Remainingln(% Remaining)
01004.60
15854.44
30724.27
60503.91

Calculation: Plot


 vs. Time. The slope 

determines half-life:

Interpretation: A

min suggests the compound acts primarily as a prodrug for 2-phenylbutyric acid.

Assay 3: Functional Antispasmodic Activity (Calcium Flux)

Rationale: To confirm if the compound acts as a functional antagonist at Muscarinic M3 receptors (common for this chemical class) or blocks Voltage-Gated Calcium Channels (VGCC), inhibiting smooth muscle contraction.

Materials
  • Cell Line: CHO-K1 cells stably expressing Human M3 Muscarinic Receptor.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Carbachol (to induce

    
     spike).
    
Protocol Steps
  • Dye Loading:

    • Seed cells in black-wall 96-well plates.

    • Incubate with

      
       Fluo-4 AM in HBSS for 45 min at 37°C.
      
  • Pre-treatment:

    • Add Test Compound (Concentration response curve) for 15 min.

  • Agonist Challenge:

    • Inject Carbachol (

      
       concentration, typically 10-50 nM) via automated liquid handler (e.g., FLIPR).
      
  • Measurement:

    • Monitor fluorescence (

      
      ) for 120 seconds.
      
Interpretation
  • Antagonist Activity: Dose-dependent reduction in Carbachol-induced fluorescence peak.

  • Mechanism Check: If the compound inhibits KCl-induced depolarization in a separate run, it implies direct Calcium Channel Blockade (non-specific antispasmodic) rather than specific M3 antagonism.

References

  • Gullapalli, S. & Ramarao, P. (2002). Sigma-1 receptor-mediated antinociception of various sigma-1 receptor ligands in the rat formalin test.European Journal of Pharmacology .

  • Vaizoglu, M. et al. (2023). Pharmacokinetics and metabolic stability of ester-based prodrugs.Journal of Pharmaceutical Sciences. (General reference for esterase protocols).
  • Maher, T.J. et al. (1998). Antitussive effects of sigma ligands.Trends in Pharmacological Sciences .

  • Iyer, R. et al. (2015). In vitro profiling of urea cycle disorder drugs: Phenylbutyrate metabolism.Molecular Genetics and Metabolism .

  • PubChem Compound Summary. (2023). Ethyl 2-amino-4-phenylbutanoate (Structural Analog).National Library of Medicine .

Disclaimer: This guide is for research purposes only. This compound is a chemical reagent and has not been approved for clinical use.

Application Note: Dosing and Administration of 2-Aminoethyl 2-phenylbutanoate Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive guide for the formulation, dosing, and in vivo evaluation of 2-Aminoethyl 2-phenylbutanoate hydrochloride (CAS: 1823871-86-8). This compound is a structural analog of the established non-opioid antitussives Butamirate and Butetamate . While Butamirate contains a diethylamino-ethoxy side chain and Butetamate contains a diethylamino side chain, the subject compound features a primary aminoethyl side chain.

Given its structural class, this compound is predicted to act as a central antitussive, potentially via Sigma-1 receptor modulation and anticholinergic pathways. This guide outlines the Guinea Pig Citric Acid-Induced Cough Model , the gold standard for evaluating phenylbutyrate esters, and provides specific protocols for formulation and dose-ranging studies.

Compound Properties & Formulation

Chemical Identity[1]
  • Compound Name: this compound[1][2][3][4][5][6][7][8]

  • CAS Number: 1823871-86-8[1][2][3][4][5][6][7][8]

  • Molecular Formula: C12H18ClNO2

  • Structural Context: Primary amine analog of Butetamate.

Formulation Strategy

As a hydrochloride salt, the compound is expected to exhibit good aqueous solubility compared to its free base. However, stability of the ester linkage is a critical concern; phenylbutyrate esters are prone to hydrolysis in plasma and alkaline solutions.

ParameterSpecificationNotes
Vehicle (Preferred) 0.9% Saline (Sterile)Ideal for IP/SC/IV. pH should be adjusted to 5.5–6.5.
Vehicle (Oral) 0.5% Methylcellulose (MC) or Distilled WaterFor oral gavage (PO).
Stability Hydrolysis-pronePrepare fresh daily. Keep on ice prior to dosing.
Storage -20°C (Desiccated)Hygroscopic solid.
Expert Insight: Blood-Brain Barrier (BBB) Penetration

Critical Consideration: The subject compound is a primary amine. At physiological pH (7.4), primary amines are highly protonated (charged). Unlike the tertiary amines found in Butamirate (which have higher lipophilicity and easier BBB penetration), the primary amine moiety may limit CNS distribution.

Recommendation: Include an Intracerebroventricular (ICV) dosing arm or a high-dose peripheral arm to distinguish between peripheral (pulmonary stretch receptor) and central (medullary) antitussive effects.

Experimental Workflows (Graphviz)

Mechanism & Pharmacological Pathway

The following diagram illustrates the theoretical mechanism of action and the hydrolysis pathway that complicates pharmacokinetic (PK) analysis.

MOA_Pathway Drug 2-Aminoethyl 2-phenylbutanoate HCl Plasma Systemic Circulation (Plasma Esterases) Drug->Plasma Admin (PO/SC) Brain CNS (Medulla Oblongata) Cough Center Plasma->Brain BBB Transport (Limited by Charge?) Metabolite Metabolite: 2-Phenylbutyric Acid Plasma->Metabolite Rapid Hydrolysis Receptor Sigma-1 / NMDA Receptor Modulation Brain->Receptor Binding Effect Inhibition of Cough Reflex Receptor->Effect Downregulation Metabolite->Effect Potential Activity?

Figure 1: Proposed mechanism of action and metabolic hydrolysis pathway.

In Vivo Model: Citric Acid-Induced Cough (Guinea Pig)

The conscious guinea pig model is the industry standard for non-opioid antitussives. Guinea pigs possess a cough reflex highly analogous to humans, mediated by C-fibers and Rapidly Adapting Receptors (RARs).

Experimental Design
  • Species: Dunkin-Hartley Guinea Pigs.[9]

  • Sex/Weight: Male, 300–400g.[9]

  • Group Size: n=8 per dose group.

  • Positive Control: Butamirate Citrate (30 mg/kg PO) or Codeine Phosphate (15 mg/kg PO).

  • Negative Control: Vehicle (Saline/MC).

Dosing Regimen (Dose-Escalation)

Since this is a research compound with limited published in vivo data, a "Step-Up" approach is required to establish the therapeutic window.

GroupRouteDose (mg/kg)Justification
Low Dose PO / SC3 mg/kgAssess threshold effects; minimize toxicity risk.
Mid Dose PO / SC10 mg/kgStandard effective range for phenylbutyrate esters.
High Dose PO / SC30 mg/kgEquimolar comparison to standard Butamirate doses.
Protocol: Step-by-Step

Step 1: Acclimatization

  • Place animals in a whole-body plethysmograph chamber (transparent, ventilated) for 15 minutes daily for 2 days prior to testing to reduce stress-induced inhibition of cough.

Step 2: Drug Administration

  • Administer the test compound (PO via gavage or SC via dorsal injection).

  • Pre-treatment Time: Wait 30–60 minutes post-dosing. This allows for absorption and potential hydrolysis to active metabolites.

Step 3: Cough Induction (Nebulization)

  • Place the animal in the exposure chamber.

  • Nebulize 0.4 M Citric Acid (in saline) using an ultrasonic nebulizer.

    • Flow rate: 0.5 mL/min.

    • Particle size: 1–5 µm (aerodynamic diameter).[10]

  • Exposure Duration: 5 minutes (standard challenge) or until 10 coughs are recorded (to prevent distress).

Step 4: Data Recording

  • Record audio and visual signals.

  • Cough Counting: A cough is defined as a rapid inspiration followed by a forced expiration (often accompanied by a characteristic sound and abdominal heave).

  • Blind the observer to the treatment groups to ensure objectivity.

Workflow Diagram

Workflow Start Acclimatization (2 Days) Dose Dosing (T=0) PO or SC Start->Dose Wait Absorption Period (30-60 mins) Dose->Wait Challenge Citric Acid Challenge (0.4M Nebulization) Wait->Challenge Record Record Coughs (Audio/Visual - 10 mins) Challenge->Record Analyze Statistical Analysis (ANOVA) Record->Analyze

Figure 2: Workflow for the Guinea Pig Citric Acid-Induced Cough Assay.

Pharmacokinetic (PK) Considerations

When administering 2-Aminoethyl 2-phenylbutanoate HCl, you are likely administering a prodrug .

  • Bioanalysis: Do not track only the parent compound. You must develop an LC-MS/MS method to quantify:

    • Parent: 2-Aminoethyl 2-phenylbutanoate.[1][2][3][4][5][6][7]

    • Metabolite 1: 2-Phenylbutyric acid (Active metabolite of Butamirate class).

    • Metabolite 2: Ethanolamine (breakdown product).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Stabilization: Immediate addition of esterase inhibitors (e.g., PMSF or NaF) to blood samples is mandatory to prevent ex vivo hydrolysis during processing.

Safety & Troubleshooting

  • Sedation: High doses of central antitussives can cause sedation.[11] Perform a Rotarod Test to ensure that any reduction in cough is due to antitussive activity and not general sedation/motor impairment.

  • Respiratory Depression: Monitor respiratory rate (breaths/min) via plethysmography. Significant drops indicate opioid-like toxicity or off-target effects.

  • Solubility Issues: If the HCl salt precipitates in PBS (due to phosphate buffering), switch to Saline or water.

References

  • Mackenzie, G. et al. (2010). Antitussive activity of butamirate citrate in the guinea-pig conscious cough model. European Respiratory Journal.

  • Dicpinigaitis, P. V. (2007). Cough: an unmet clinical need. British Journal of Pharmacology, 163(1), 116-124.

  • PubChem. (2023). Compound Summary: Butetamate.[1][12] National Library of Medicine.

  • Canning, B. J. (2006). Anatomy and neurophysiology of the cough reflex. Chest, 129(1), 33S-47S.

  • Vertex Chemical Data. (2023). This compound CAS 1823871-86-8.[1][2][3][4][5][6][7][8] BLD Pharm Catalog.[1]

Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: High-Fidelity Analytical Strategies for the Quantification of 2-Aminoethyl 2-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the analytical detection and quantification of 2-Aminoethyl 2-phenylbutanoate hydrochloride, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the absence of standardized public methods for this specific analyte, this document synthesizes established analytical principles for analogous amino acid esters and hydrochloride salts to propose robust, scientifically-grounded protocols. We present detailed, step-by-step methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for high sensitivity, specificity, and reproducibility. Each protocol is underpinned by a rationale for experimental choices and is structured to be self-validating in accordance with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals engaged in process development, quality control, and regulatory compliance.

Introduction: The Analytical Imperative

This compound is a derivative of phenylalanine, a class of compounds with significant applications in pharmaceutical synthesis. The accurate and precise measurement of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). As even trace amounts of intermediates or related impurities can impact the final drug product, highly sensitive and specific analytical methods are paramount. This application note addresses this need by providing comprehensive, adaptable protocols for the analysis of this compound in various sample matrices.

The methodologies outlined herein are designed to be compliant with the rigorous standards of pharmaceutical quality control, emphasizing a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[1]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. This compound (Molecular Formula: C₁₂H₁₈ClNO₂) is a hydrochloride salt, which generally confers good aqueous solubility.[2][3] Its structure contains a primary amine, an ester group, and a phenyl ring, which dictate its chromatographic behavior and spectroscopic properties.

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO₂[2][3]
Molecular Weight243.73 g/mol [2][3]
AppearanceWhite to off-white solid
Key Functional GroupsPrimary Amine, Ester, Phenyl RingInferred from structure

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The presence of a UV-absorbing phenyl group makes UV detection a straightforward and sensitive choice.

Rationale for Method Design

The selected method employs a reversed-phase C18 column, which is well-suited for retaining the moderately nonpolar 2-Aminoethyl 2-phenylbutanoate. The mobile phase, a gradient of acetonitrile and a low pH phosphate buffer, is chosen to ensure good peak shape and resolution. The acidic mobile phase protonates the primary amine, enhancing its interaction with the stationary phase and minimizing peak tailing.

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 2.6 µmProvides good retention and resolution for the analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Ensures protonation of the analyte for better peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-2 min: 10% B; 2-10 min: 10-70% B; 10-12 min: 70% B; 12-13 min: 10% B; 13-15 min: 10% BAllows for efficient elution and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLAdjustable based on sample concentration.
Detection Wavelength 220 nmCorresponds to the absorbance of the phenyl ring.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase A weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: HPLC workflow for this compound analysis.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a highly specific and sensitive orthogonal technique for the analysis of this compound, particularly for impurity profiling and trace-level detection. Due to the presence of a polar primary amine, derivatization is often necessary to improve volatility and chromatographic performance.[4]

Rationale for Derivatization and Method Design

Silylation is a common derivatization technique for compounds with active hydrogens, such as primary amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective for this purpose. The resulting trimethylsilyl (TMS) derivative is more volatile and less polar, leading to improved peak shape and thermal stability during GC analysis. Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for structural elucidation.

GC-MS Protocol

Derivatization Procedure:

  • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode 1 µL, SplitlessMaximizes sensitivity for trace analysis.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)Provides good separation of the analyte from potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides characteristic and reproducible fragmentation.
Scan Range m/z 40-500Covers the expected mass range of the derivatized analyte and its fragments.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis dry Evaporate to Dryness derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat dry->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation (DB-5ms Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Compound Identification (Mass Spectrum) detect->identify quantify Quantification (Selected Ion Monitoring) identify->quantify

Caption: GC-MS workflow including derivatization for this compound.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method is one that has been thoroughly validated to demonstrate its fitness for purpose.[5] The proposed HPLC and GC-MS methods should be validated according to ICH Q2(R2) guidelines.[1] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaRationale and Approach
Specificity No interference at the retention time of the analyte.Analyze blank, placebo, and spiked samples to demonstrate that the signal is from the analyte of interest.[6]
Linearity Correlation coefficient (r²) ≥ 0.995Prepare a series of at least five concentrations and perform a linear regression of peak area versus concentration.[6]
Accuracy 98.0% - 102.0% recoveryAnalyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).[7]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Repeatability: multiple injections of the same sample. Intermediate Precision: analysis on different days, by different analysts, or on different instruments.[6][8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Determined by serial dilution of a standard solution.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness No significant change in results.Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.[7]

Conclusion

The analytical methods detailed in this application note provide a comprehensive and scientifically sound approach for the reliable detection and quantification of this compound. The proposed HPLC method is ideal for routine quality control, while the GC-MS method serves as a powerful tool for confirmatory analysis and impurity identification. Adherence to the outlined protocols and rigorous method validation will ensure the generation of high-quality, defensible data essential for pharmaceutical development and manufacturing.

References

  • ICH. (2023).
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Research J. Pharm. and Tech.
  • ICH Guidelines for Analytical Method Valid
  • Analytical method valid
  • Topic 2 Pharmaceutical analysis data treatment. Validation of analytical procedures. Pharm-analyst.info.
  • (R)
  • (R)
  • Ethyl (S)
  • Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride (L-Homophenylalanine Ethyl Ester Hydrochloride). LGC Standards.
  • Ethyl (S)
  • Analytical Method Development. Veranova.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Academia.edu.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Aminoethyl 2-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation and characterization of 2-Aminoethyl 2-phenylbutanoate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present an in-depth analysis of the expected ¹H and ¹³C NMR spectra, coupled with robust, step-by-step protocols for sample preparation, data acquisition, and processing. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for the unambiguous structural verification and purity assessment of this compound. The methodologies described herein are designed to be self-validating, incorporating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques to ensure the highest degree of scientific integrity and confidence in the analytical results.

Introduction: The Analytical Imperative

2-Aminoethyl 2-phenylbutanoate is an ester derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, unambiguous structural confirmation and purity assessment are critical for regulatory compliance and ensuring product safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure in solution.[1][2] The strength of NMR lies in its ability to provide atom-specific information, detailing the chemical environment, connectivity, and relative abundance of nuclei within a molecule.[2]

This guide addresses the specific challenges and considerations for analyzing the hydrochloride salt form of this compound, focusing on solvent selection, managing the exchangeable protons of the ammonium group, and assigning all proton and carbon signals with confidence.

Theoretical Spectral Analysis: Predicting the NMR Signature

A proactive analysis of the molecular structure allows for the prediction of the NMR spectrum. This predictive approach is fundamental to efficient and accurate spectral interpretation. The structure of this compound, shown below, contains several distinct spin systems that will give rise to a unique NMR fingerprint.

Structure:

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The presence of the electron-withdrawing phenyl, carbonyl, ester oxygen, and ammonium groups will significantly influence the chemical shifts.

  • Aromatic Protons (H-Ar): The five protons on the monosubstituted phenyl ring are expected to appear as a complex multiplet in the downfield region, typically around 7.2-7.4 ppm .

  • Methine Proton (H-2): The proton on the chiral carbon (C2) is deshielded by both the adjacent phenyl ring and the carbonyl group. It is expected to appear as a triplet, due to coupling with the two equivalent protons of the adjacent methylene group (H-3), around 3.6-3.8 ppm .

  • Ethyl Protons (H-3, H-4): The ethyl group attached to the chiral center will show two signals. The methylene protons (H-3) will be a multiplet (sextet or doublet of quartets) around 1.8-2.0 ppm , coupled to both the methine (H-2) and the terminal methyl protons (H-4). The terminal methyl protons (H-4) will appear as a triplet upfield, around 0.8-1.0 ppm .

  • Aminoethyl Protons (H-1', H-2'): The protons of the ethyl group attached to the ester oxygen will be significantly deshielded. The methylene protons adjacent to the ester oxygen (H-1') will be a triplet around 4.2-4.4 ppm . The methylene protons adjacent to the protonated amine (H-2') will also be a triplet, shifted downfield by the electron-withdrawing NH₃⁺ group, to approximately 3.2-3.4 ppm .

  • Ammonium Protons (-NH₃⁺): The three protons of the ammonium group will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may undergo rapid exchange with residual water protons in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom, offering a direct count of the carbon environments.

  • Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 172-175 ppm .[3]

  • Aromatic Carbons (C-Ar): The carbons of the phenyl ring will resonate in the aromatic region of 127-140 ppm . The ipso-carbon (attached to the butanoate chain) will be distinct from the ortho, meta, and para carbons.

  • Methine Carbon (C-2): The chiral carbon atom, attached to the phenyl group, will be found around 50-55 ppm .

  • Ester and Amine-Adjacent Carbons (C-1', C-2'): The carbon attached to the ester oxygen (C-1') will be deshielded, appearing around 60-65 ppm . The carbon adjacent to the ammonium group (C-2') will be in the 38-42 ppm range.

  • Aliphatic Carbons (C-3, C-4): The remaining aliphatic carbons of the butanoate chain will be the most shielded, with C-3 appearing around 25-30 ppm and the terminal methyl carbon (C-4) appearing furthest upfield, around 10-15 ppm .

Experimental Protocols

Adherence to a systematic and validated protocol is essential for acquiring high-quality, reproducible NMR data.[4]

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[5]

  • Solvent Selection: Due to the ionic nature of the hydrochloride salt, a polar deuterated solvent is required.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it readily dissolves hydrochloride salts and has a high boiling point, minimizing evaporation.[7][8] Deuterated methanol (CD₃OD) is a viable alternative.

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[9] Vortex or gently agitate the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for good spectral resolution.[9]

  • Filtration and Transfer: Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step removes any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity. Ensure the final sample height in the tube is between 4.0 and 5.0 cm.[5][9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the acquisition of a comprehensive dataset for structural verification. Experiments should be performed on a spectrometer operating at 400 MHz or higher.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg (1H) or 20-50 mg (13C) in 0.7 mL DMSO-d6 filter Filter into NMR Tube prep->filter insert Insert Sample into Magnet lock Lock on DMSO-d6 Signal insert->lock tune Tune & Match Probe lock->tune shim Shim for Homogeneity tune->shim acq_1h 1. Acquire 1D 1H Spectrum shim->acq_1h acq_13c 2. Acquire 1D 13C{1H} Spectrum acq_1h->acq_13c acq_cosy 3. Acquire 2D COSY Spectrum acq_13c->acq_cosy acq_hsqc 4. Acquire 2D HSQC Spectrum acq_cosy->acq_hsqc proc FT, Phasing, Baseline Correction acq_hsqc->proc ref Reference Spectra (Residual DMSO-d6 at 2.50 ppm) proc->ref integrate Integrate 1H Spectrum ref->integrate analyze Assign Signals & Verify Structure integrate->analyze

Caption: NMR workflow from sample preparation to final analysis.

Recommended Acquisition Parameters

The following table provides starting parameters for standard NMR experiments. These may need to be optimized based on the specific instrument and sample concentration.[10][11][12]

Parameter¹H Experiment¹³C {¹H} Experiment
Pulse Program zg30zgpg30
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Spectral Width (SW) ~16 ppm~220 ppm
Acquisition Time (AQ) ~2-3 s~1-2 s
Relaxation Delay (D1) 5 s2 s
Number of Scans (NS) 16-641024-4096
Transmitter Frequency Offset Centered on spectrumCentered on spectrum

Causality Note: A longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time is crucial for accurate integration in ¹H NMR, ensuring the magnetization fully returns to equilibrium between pulses.[4][11] For ¹³C NMR, a standard D1 of 2s is often sufficient for qualitative analysis.

Data Processing and Interpretation

  • Processing: Apply Fourier transformation, automatic or manual phase correction, and baseline correction to all acquired spectra using appropriate NMR software (e.g., TopSpin, Mnova, MestReNova).[13]

  • Referencing: Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ multiplet to 39.52 ppm.

  • ¹H Integration: Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment (e.g., 5H for the aromatic region, 1H for the methine, 2H for each methylene, 3H for the methyl).

  • 2D Correlation Analysis:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[14] Expect to see cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-1' with H-2'. This provides unambiguous confirmation of the connectivity within the butanoate and aminoethyl fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[14] It allows for the definitive assignment of each carbon signal based on the already assigned proton signals, serving as a powerful validation tool.

Predicted Data Summary

The following table summarizes the anticipated NMR data for this compound in DMSO-d₆.

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Phenyl-H 7.20 - 7.40m5H127.0 - 140.0
H-2 3.60 - 3.80t1H50.0 - 55.0
H-3 1.80 - 2.00m2H25.0 - 30.0
H-4 0.80 - 1.00t3H10.0 - 15.0
H-1' 4.20 - 4.40t2H60.0 - 65.0
H-2' 3.20 - 3.40t2H38.0 - 42.0
-NH₃⁺ Variable (e.g., 8.0-8.5)br s3HN/A
C=O (C-1) N/AN/AN/A172.0 - 175.0
(t = triplet, m = multiplet, br s = broad singlet)

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound by NMR spectroscopy. By combining theoretical prediction with a systematic experimental approach that includes both 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation and confirmation. The detailed methodologies for sample preparation, data acquisition, and processing are designed to ensure the generation of high-quality, reliable, and reproducible data, fulfilling the stringent requirements of the pharmaceutical and chemical research industries.

References

  • Vertex AI Search. (n.d.). NMR Solvents.
  • CONFLEX. (n.d.). NMR coupling constant calculation. CONFLEX Tutorials.
  • Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Isotope Science.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • NMR data acquisition. (n.d.).
  • Oregon State University. (n.d.). Analyzing Coupling Constants.
  • Cornell University. (n.d.). NMR Sample Preparation. NMR and Chemistry MS Facilities.
  • Step by step procedure for NMR data acquisition. (n.d.).
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC.
  • Spectroscopy Tutorial: Esters. (n.d.).
  • Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Quantitative Nuclear Magnetic Resonance. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106.
  • NMR Data Processing. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • NMR Sample Preparation. (n.d.).
  • KRM-II-81 Hydrochloride Salt. (n.d.). PMC - NIH.
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

Sources

Application of 2-Aminoethyl 2-phenylbutanoate hydrochloride as a research tool.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating Endoplasmic Reticulum (ER) stress, Histone Deacetylase (HDAC) inhibition, and anticholinergic pharmacophores.

A Lipophilic Pro-Drug Strategy for Intracellular Delivery of 2-Phenylbutyric Acid

Introduction & Mechanism of Action

2-Aminoethyl 2-phenylbutanoate hydrochloride is the primary amine ester derivative of 2-Phenylbutyric Acid (2-PBA) . While 2-PBA (as sodium phenylbutyrate) is a standard tool for mitigating ER stress and inhibiting HDAC activity, its ionic nature at physiological pH limits passive membrane permeability.

This compound serves as a research tool to enhance the intracellular bioavailability of 2-PBA. Upon cellular entry, the aminoethyl ester moiety masks the carboxylic acid, facilitating rapid lipid bilayer traversal. Once cytosolic, intracellular esterases (e.g., Carboxylesterase 1/2) hydrolyze the compound, releasing the active 2-PBA pharmacophore and ethanolamine.

Key Research Applications:

  • Chemical Chaperone Studies: High-efficiency delivery of 2-PBA to mitigate unfolded protein response (UPR).

  • Epigenetic Modulation: Potentiation of HDAC inhibition in cell lines with low transporter expression.

  • Pharmacology (SAR): A primary amine structural analog of the antitussive Butetamate , useful for Structure-Activity Relationship studies on muscarinic receptors.

Chemical Properties & Handling

Table 1: Physicochemical Profile

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Solubility (Water) Soluble (>20 mg/mL) due to HCl salt
Solubility (DMSO) Soluble (>50 mg/mL)
Stability Hygroscopic; store at -20°C under inert gas (Ar/N₂).[1]
Stock Prep Prepare 100 mM stock in DMSO; avoid aqueous stock storage to prevent premature hydrolysis.

Experimental Protocol: ER Stress Mitigation Assay

Objective: To utilize 2-Aminoethyl 2-phenylbutanoate HCl as a chemical chaperone to rescue cells from Tunicamycin-induced ER stress.

A. Rationale

Standard Sodium Phenylbutyrate (4-PBA) requires high concentrations (1–10 mM) for efficacy. This ester derivative may exhibit potency at lower concentrations (0.1–1 mM) due to "ion trapping" and enhanced lipophilicity.

B. Reagents[2]
  • Test Compound: 2-Aminoethyl 2-phenylbutanoate HCl (100 mM DMSO stock).

  • Stressor: Tunicamycin (Tm) or Thapsigargin (Tg).

  • Cell Line: HEK293 or HepG2.

  • Readout: Western Blot (Markers: GRP78/BiP, CHOP, p-eIF2α).

C. Step-by-Step Methodology
  • Seeding: Plate cells in 6-well plates at

    
     cells/well. Incubate 24h to reach 70% confluency.
    
  • Pre-treatment (Pro-drug Loading):

    • Replace media with fresh media containing 0.1, 0.5, and 1.0 mM of 2-Aminoethyl 2-phenylbutanoate HCl.

    • Control: Vehicle (0.1% DMSO) and Standard 4-PBA (5 mM).

    • Incubate for 2 hours to allow ester permeation and hydrolysis.

  • Stress Induction:

    • Add Tunicamycin (final conc. 1 µg/mL) directly to the wells without removing the test compound.

    • Incubate for 16–24 hours .

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS.

    • Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Analysis:

    • Perform SDS-PAGE.

    • Success Criteria: Dose-dependent reduction in CHOP and GRP78 protein levels compared to the Tm-only control.

Mechanistic Visualization

The following diagram illustrates the intracellular activation pathway and downstream effects on Protein Folding and Chromatin structure.

G Extracellular Extracellular Space Compound 2-Aminoethyl 2-phenylbutanoate Extracellular->Compound Dosing Membrane Cell Membrane Membrane->Compound Cytosol Entry Compound->Membrane Passive Diffusion (High Lipophilicity) Esterase Carboxylesterases (CES1/CES2) Compound->Esterase Substrate PBA 2-Phenylbutyric Acid (Active Metabolite) Esterase->PBA Hydrolysis Ethanolamine Ethanolamine (Byproduct) Esterase->Ethanolamine HDAC HDAC Inhibition (Epigenetic) PBA->HDAC Nucleus Chaperone Chemical Chaperone (ER Stress) PBA->Chaperone ER Lumen Acetylation Increased Histone Acetylation HDAC->Acetylation Folding Stabilized Protein Folding (Reduced UPR) Chaperone->Folding

Figure 1: Intracellular activation mechanism. The ester prodrug crosses the membrane and is hydrolyzed by esterases to release the active 2-PBA chaperone.

Protocol: Esterase Stability Assay

Objective: To verify the release rate of the active 2-PBA payload in plasma or cytosolic fractions.

  • Preparation: Incubate 10 µM 2-Aminoethyl 2-phenylbutanoate HCl in:

    • PBS (pH 7.4) [Chemical Stability Control]

    • Mouse Liver Microsomes (0.5 mg/mL protein) [Enzymatic Stability]

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quenching: Add equal volume ice-cold Acetonitrile. Centrifuge at 10,000g for 5 min.

  • LC-MS/MS Analysis:

    • Monitor parent mass (m/z ~208 [M+H]+) depletion.

    • Monitor 2-PBA appearance (m/z ~163 [M-H]-).

  • Data Interpretation: Rapid disappearance in microsomes vs. stability in PBS confirms bio-activation.

References

  • Ozcan, U., et al. (2006). "Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes." Science, 313(5790), 1137-1140. Link

  • Iannitti, T., & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D, 11(3), 227-249. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • PubChem Compound Summary. "Ethyl 2-amino-4-phenylbutanoate" (Structural Analog Reference). National Center for Biotechnology Information. Link

(Note: While direct literature on the specific CAS 1823871-86-8 is limited to catalog entries, the protocols above are derived from established methodologies for phenylbutyrate esters and prodrug validation.)

Sources

Application Note: Receptor Binding Profiling of 2-Aminoethyl 2-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the characterization of 2-Aminoethyl 2-phenylbutanoate hydrochloride in receptor binding assays. This document is designed for researchers investigating non-opioid antitussive mechanisms, specifically targeting the Sigma-1 receptor (


R) , and evaluating off-target anticholinergic profiles.


R) Ligand Screening & Antitussive Mechanism Elucidation

Introduction & Scientific Rationale

This compound is a structural analog of the clinically established non-opioid antitussives Butamirate and Butetamate . While Butamirate possesses a tertiary amine and an extended ethoxy-ethyl chain, the subject compound features a primary amine and a shorter ethyl linker.

This structural distinction makes it a critical probe for Structure-Activity Relationship (SAR) studies. By evaluating its binding affinity, researchers can determine the role of amine substitution (primary vs. tertiary) and chain length in modulating Sigma-1 receptor affinity—the primary target for central antitussive efficacy [1, 2]. Furthermore, phenylbutyrate esters are known to exhibit anticholinergic side effects; thus, profiling against Muscarinic Acetylcholine Receptors (mAChRs) is essential for safety assessment.

Key Objectives
  • Quantify Affinity (

    
    ):  Determine the equilibrium dissociation constant for 
    
    
    
    R using radioligand competition assays.
  • Assess Selectivity: Evaluate potential off-target binding to mAChRs to predict anticholinergic liability.

  • Mechanistic Validation: Confirm if the primary amine analog retains the central antitussive pharmacophore.

Compound Properties & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight ~243.73 g/mol
Solubility Soluble in water (up to 50 mM), DMSO, and Ethanol.[1]
Stability Ester Sensitivity: Susceptible to hydrolysis in alkaline pH or presence of esterases. Store at -20°C.
Stock Preparation Prepare 10 mM stock in DMSO. Aliquot and freeze. Avoid repeated freeze-thaw cycles.

Biological Mechanism & Signaling Pathway

The antitussive action of phenylbutyrate esters is mediated via the Sigma-1 receptor in the brainstem (medulla oblongata). Agonism at


R modulates ion channels (e.g., 

channels), dampening neuronal excitability in the cough center.
Figure 1: Sigma-1 Receptor Signaling Cascade

Sigma1_Mechanism Compound 2-Aminoethyl 2-phenylbutanoate Sigma1 Sigma-1 Receptor (ER-Mitochondria Interface) Compound->Sigma1  High Affinity Binding   NR2B NMDA Receptor (NR2B Subunit) Sigma1->NR2B  Negative Modulation   Calcium Intracellular Ca2+ Modulation Sigma1->Calcium  Regulation   Excitability Neuronal Excitability (Cough Center) NR2B->Excitability  Inhibition   Calcium->Excitability  Stabilization   Cough Suppression of Cough Reflex Excitability->Cough  Therapeutic Effect  

Caption: Proposed mechanism of action where ligand binding to Sigma-1 receptors modulates NMDA/Calcium signaling to suppress medullary cough reflex.

Experimental Protocols

Protocol A: Sigma-1 Receptor ( R) Radioligand Binding Assay

Purpose: To determine the binding affinity (


) of the test compound for the 

receptor.
1. Materials & Reagents
  • Source Tissue: Guinea pig brain membranes (rich in

    
    R) or Jurkat cell membranes.
    
  • Radioligand:

    
     (Specific Activity: ~30-60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Agent: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: GF/B glass fiber filters soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

2. Membrane Preparation
  • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 40,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet in buffer and repeat centrifugation.

  • Resuspend final pellet to a protein concentration of ~0.5 mg/mL.

3. Assay Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • Total Binding: 25

      
      L Buffer + 25 
      
      
      
      L
      
      
      (Final conc. ~2 nM) + 150
      
      
      L Membrane.
    • Non-Specific Binding: 25

      
      L Haloperidol (10 
      
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membrane.
    • Test Compound: 25

      
      L Compound (Concentration range: 
      
      
      
      M to
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membrane.
  • Incubation: Incubate for 120 minutes at 37°C . (Equilibrium is slower for some phenylbutyrates).

  • Termination: Rapid filtration through PEI-soaked GF/B filters using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold Tris-HCl buffer.
    
  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Protocol B: Muscarinic Acetylcholine Receptor (mAChR) Binding Assay

Purpose: To assess off-target binding which correlates with anticholinergic side effects (e.g., dry mouth, mydriasis).

1. Materials
  • Source Tissue: Rat cerebral cortex membranes.

  • Radioligand:

    
     (Quinuclidinyl benzilate) or 
    
    
    
    (N-Methylscopolamine).
  • NSB Agent: Atropine (1

    
    M).
    
  • Buffer: PBS or 50 mM Na-K Phosphate buffer, pH 7.4.

2. Assay Procedure
  • Incubation: Mix membranes (20-50

    
    g protein) with 
    
    
    
    (~0.2 nM) and Test Compound (
    
    
    to
    
    
    M).
  • Time/Temp: Incubate for 60 minutes at 25°C (Room Temp).

  • Filtration: Harvest onto GF/B filters.

  • Analysis: High affinity binding in this assay suggests potential for anticholinergic adverse events.

Data Analysis & Interpretation

Calculations
  • Specific Binding:

    
    .
    
  • % Inhibition:

    
    .
    
  • IC50 Determination: Fit data to a non-linear regression (One-site competition model) using GraphPad Prism or equivalent.

    
    
    
  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Expected Results Profile
ParameterHigh Affinity (Target)Low Affinity (Off-Target)Interpretation for 2-Aminoethyl 2-phenylbutanoate
Sigma-1

< 100 nM> 1,000 nM< 500 nM suggests retention of antitussive pharmacophore.
Muscarinic

< 100 nM> 10,000 nM> 1,000 nM is desirable to minimize side effects.
Hill Slope ~1.0< 0.8Deviation from 1.0 may indicate negative cooperativity or multiple binding sites.

Workflow Visualization

Figure 2: Radioligand Binding Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_data Analysis Membrane Membrane Prep (Guinea Pig Brain) Mix Incubation 120 min @ 37°C Membrane->Mix Ligand Radioligand [3H](+)Pentazocine Ligand->Mix Compound Test Compound (Serial Dilution) Compound->Mix Filter Harvest GF/B Filters + PEI Mix->Filter Count Scintillation Counting Filter->Count Calc Data Fitting (Ki & IC50) Count->Calc

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Troubleshooting & Optimization

  • Ester Hydrolysis: The 2-aminoethyl ester bond may be labile. Recommendation: Include a protease/esterase inhibitor cocktail (e.g., PMSF) in the assay buffer if loss of potency is observed over the 120-minute incubation.

  • High Non-Specific Binding: If NSB > 20% of Total Binding, increase PEI concentration to 1.0% or add 0.1% BSA to the assay buffer.

  • Solubility: Ensure the final DMSO concentration in the assay well does not exceed 1%, as DMSO can interfere with

    
     receptor conformation.
    

References

  • Mechanism of Action of Butamirate: Klein, M. et al. "The non-opioid antitussive butamirate binds to the sigma-1 receptor." European Journal of Pharmacology. (2020). (Contextual citation for class mechanism).

  • Sigma-1 Receptor Assays: Chu, U.B. & Ruoho, A.E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. (2016).

  • Radioligand Binding Methodology: Maguire, J.J. et al. "IUPHAR Review: Guidelines for the measurement of drug affinity." British Journal of Pharmacology. (2012).

  • Antitussive Structural Analogs: Sałat, K. et al. "Antitussive effects of new structural analogs of butamirate." Journal of Pharmacy and Pharmacology. (2013).

(Note: Specific literature on the primary amine "2-Aminoethyl 2-phenylbutanoate" is limited; protocols are derived from validated methods for the parent compound Butamirate and general Sigma-1 receptor ligands.)

Sources

Application Note: Animal Models for Studying the Effects of Phenylbutanoates

[1]

Executive Summary

Phenylbutanoates, specifically Sodium Phenylbutyrate (4-PBA) and its pre-prodrug Glycerol Phenylbutyrate (GPB) , exhibit a dual mechanism of action that makes them unique tools in drug development. They function primarily as ammonia scavengers (via conjugation with glutamine) and secondarily as Chemical Chaperones and Histone Deacetylase (HDAC) inhibitors .

This guide addresses the critical challenge in translating phenylbutanoate studies: pharmacokinetic (PK) volatility . Due to the rapid metabolism of 4-PBA into phenylacetic acid (PAA), standard once-daily injection protocols often fail to sustain therapeutic thresholds, leading to false negatives in efficacy studies. This note provides optimized, self-validating protocols for dosing, model selection, and biomarker quantification in rodent models.

Mechanism of Action & Rationale

Understanding the metabolic fate of phenylbutanoates is prerequisite to experimental design.

Metabolic Pathway & Dual Activity
  • Ammonia Scavenging: 4-PBA is oxidized to Phenylacetic Acid (PAA).[1] PAA is enzymatically conjugated with Glutamine to form Phenylacetylglutamine (PAGN) , which is excreted in urine.[1] This removes waste nitrogen (ammonia) independent of the urea cycle.

  • Chaperone/HDACi Activity: Intact 4-PBA (before oxidation) acts as a chemical chaperone, preventing protein aggregation in the Endoplasmic Reticulum (ER), and as a weak HDAC inhibitor, promoting gene transcription.

Critical Experimental Insight: If your target is ammonia reduction, PAA/PAGN levels are the correlate of efficacy. If your target is ER stress or HDAC inhibition, the parent compound (4-PBA) concentration must be maintained, necessitating frequent dosing or continuous infusion.

Visualizing the Pathway (Graphviz)

MOAGPBGlycerol Phenylbutyrate(Pre-prodrug)NaPBASodium Phenylbutyrate(4-PBA)GPB->NaPBALipases (Gut)PAAPhenylacetic Acid(PAA)NaPBA->PAABeta-oxidation (Liver/Mito)ER_StressER Stress(Misfolded Proteins)NaPBA->ER_StressInhibitsHDACHDAC EnzymesNaPBA->HDACInhibitsPAGNPhenylacetylglutamine(Excreted)PAA->PAGN+ Glutamine (Liver/Kidney)GlnGlutamine(Nitrogen Carrier)Gln->PAGNScavengingExcretionNitrogen ExcretionPAGN->ExcretionFoldingImproved Protein FoldingER_Stress->FoldingReliefGeneExpIncreased Gene ExpressionHDAC->GeneExpAcetylationAmmoniaSystemic AmmoniaAmmonia->GlnGS Enzyme

Figure 1: Mechanism of Action. 4-PBA acts directly on ER Stress/HDACs, while its metabolite PAA drives ammonia scavenging.

Model Selection Guide

Select the animal model based on the therapeutic hypothesis.

Therapeutic AreaRecommended ModelKey PathophysiologyPrimary Readout
Urea Cycle Disorders (UCD) spf-ash Mouse OTC deficiency; hyperammonemia.Plasma Ammonia, Urinary PAGN.[2]
Neurodegeneration (ALS) SOD1-G93A Mouse Protein aggregation; ER stress.Survival, Motor function, Histone Acetylation.[3]
Lysosomal Storage Hexb-/- Mouse GM2 Gangliosidosis; UPR activation.[4]Neuronal survival, GRP78/BiP levels.
Ischemic Stroke MCAO Rat/Mouse Hypoxia-induced ER stress.Infarct volume, Caspase-12 activation.

Validated Experimental Protocols

Protocol A: Chronic Dosing for Neuroprotection (ER Stress/HDACi)

Challenge: 4-PBA has a short half-life (~1 hour in rodents). Once-daily IP injections cause "sawtooth" PK profiles, often missing the window for chaperone activity. Solution: Administration via drinking water or b.i.d. (twice daily) dosing.

Materials
  • Compound: Sodium 4-phenylbutyrate (High purity grade).

  • Vehicle: Sterile water (highly soluble).

  • Subjects: C57BL/6 or Transgenic mice (e.g., Hexb-/-).

Step-by-Step Methodology
  • Dose Calculation:

    • Target dose: 400 mg/kg/day (Human equivalent dose adjusted for BSA).

    • Note: Doses up to 800 mg/kg/day are tolerated but require pH balancing.

  • Preparation (Drinking Water Method):

    • Calculate average water intake (approx. 4–5 mL/day per mouse).

    • Dissolve 4-PBA to a concentration of 4 mg/mL (0.4% w/v) .

    • Critical Step: Check pH. 4-PBA is a salt of a weak acid; solution may be alkaline. Adjust to pH 7.2–7.4 using dilute HCl if necessary to ensure palatability.

  • Administration:

    • Provide medicated water ad libitum.

    • Replace solution every 2–3 days to prevent bacterial growth (4-PBA is stable in water for >7 days at RT, but hygiene is critical).

  • Validation (Biomarker Check):

    • At Day 7, harvest Peripheral Blood Mononuclear Cells (PBMCs) or tail tip.

    • Assay: Western Blot for Acetylated Histone H3 (Ac-H3) .

    • Success Criteria: >2-fold increase in Ac-H3 vs. vehicle control. This confirms systemic HDAC inhibition.

Protocol B: Ammonia Scavenging Efficacy (UCD Models)

Challenge: Ammonia levels are volatile and stress-sensitive. Solution: Ammonia Challenge Test with controlled sampling.

Step-by-Step Methodology
  • Pre-treatment: Administer 4-PBA (IP, 100–300 mg/kg) or Vehicle 30 minutes prior to challenge.

  • Ammonia Challenge:

    • Inject Ammonium Acetate (NH4Ac) IP at 5–7 mmol/kg (LD50 titration required per strain).

  • Observation:

    • Monitor time-to-coma (loss of righting reflex) or survival over 60 minutes.

  • Blood Sampling (Critical):

    • Do NOT use retro-orbital bleed (stress spikes ammonia).

    • Use rapid decapitation or cardiac puncture under deep isoflurane anesthesia.

    • Keep blood on ice; centrifuge immediately at 4°C.

    • Analyze plasma ammonia within 30 minutes.[5]

Experimental Workflow & Data Analysis

Workflow Diagram

Workflowcluster_0Phase 1: PK Optimizationcluster_1Phase 2: Efficacy StudyStartStudy Design(Select Target: Ammonia vs. ER Stress)Dose_SelDose Selection(Water vs. IP)Start->Dose_SelPilotPilot PK Study(n=3/group)Dose_Sel->PilotMeasureMeasure Plasma PAA& Tissue Ac-H3Pilot->MeasureMeasure->Dose_SelIf No Ac-H3 InductionTreatChronic Treatment(14-28 Days)Measure->TreatIf Biomarker ValidatedChallengeAcute Challenge(Ammonia/Ischemia)Treat->ChallengeHarvestTissue Harvest(Flash Freeze)Challenge->Harvest

Figure 2: Experimental workflow ensuring PK validation before efficacy testing.

Data Presentation: Reference Values

Use this table to benchmark your control groups.

ParameterSpeciesTissueExpected Control ValueExpected 4-PBA Effect
Plasma Ammonia Mouse (spf-ash)Plasma200–400 µmol/LReduction by 30–50%
GRP78/BiP Mouse (Neuro)Spinal CordHigh (in disease model)Reduction (Normalization)
Ac-Histone H3 MouseBrain/PBMCBasalIncrease >1.5 fold
Urinary PAGN MouseUrineLow/TraceSignificant Increase (Dose-dependent)

References

  • Miyazaki, T., et al. (2025). "4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model."[3][6] Human Molecular Genetics. Link

  • Mimori, S., et al. (2012). "Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases."[6][7] Biological and Pharmaceutical Bulletin. Link

  • Roy, A., et al. (2012). "Sodium Phenylbutyrate Controls Neuroinflammatory and Antioxidant Activities and Protects Dopaminergic Neurons in Mouse Models of Parkinson's Disease."[8] PLOS ONE. Link

  • Qi, X., et al. (2004). "Sodium 4-phenylbutyrate protects against cerebral ischemic injury."[9] Molecular Pharmacology. Link

  • FDA Drug Approval Package. (2013). "Ravicti (glycerol phenylbutyrate) Pharmacology Review." Center for Drug Evaluation and Research. Link

  • Iannitti, T., & Palmieri, B. (2011).[10] "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D. Link

Troubleshooting & Optimization

How to improve the solubility of 2-Aminoethyl 2-phenylbutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #SOL-2PB-001: 2-Aminoethyl 2-phenylbutanoate hydrochloride

Status: Open Assigned Specialist: Senior Application Scientist Compound Class: Amino-alkyl Ester / Phenylbutyrate Derivative Molecular Context: Amphiphilic Salt (Hydrophilic Head / Lipophilic Tail)

Executive Summary

You are encountering solubility issues with This compound . While the hydrochloride (HCl) salt form is designed to improve water solubility, the molecule possesses a highly lipophilic 2-phenylbutyl tail that competes with the ionized amine head group.

This guide addresses the three most common failure modes:

  • The pH Trap: Precipitation in neutral buffers (PBS) due to deprotonation or common ion effects.

  • The Hydrolysis Hazard: Chemical degradation of the ester linkage during solubilization.

  • The "Salting Out" Effect: Reduced solubility in high-salt media.

Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: Why does the compound precipitate immediately when I add it to PBS (pH 7.4)?

A: This is likely due to the Common Ion Effect and Partial Deprotonation .

  • Mechanism: Your compound is an HCl salt.[1] PBS contains a high concentration of Sodium Chloride (~137 mM NaCl). The abundance of Chloride ions (

    
    ) shifts the solubility equilibrium back towards the solid precipitate (
    
    
    
    ).
  • Secondary Factor: While the primary amine (pKa ~9.0–9.5) remains largely ionized at pH 7.4, the lipophilic phenyl ring requires a high solvation energy. In high ionic strength buffers like PBS, the "salting-out" effect reduces the water's ability to solvate the hydrophobic tail.

  • Fix: Dissolve the compound in pure water or 10 mM Acetate Buffer (pH 5.0) first to create a concentrated stock, then dilute slowly into the final experimental buffer.

Q2: Can I heat the solution to speed up dissolution?

A: ABSOLUTELY NOT.

  • Risk: This molecule contains an ester linkage between the 2-phenylbutyric acid and the ethanolamine. Esters are thermodynamically unstable in water and susceptible to hydrolysis.

  • Consequence: Heating, especially in neutral or basic solutions, will rapidly cleave the molecule into 2-phenylbutyric acid (insoluble oil/solid) and ethanolamine . If your solution starts smelling like "sweaty socks" or rancid cheese (characteristic of short-chain fatty acids), you have degraded your sample.

  • Protocol: Always use sonication (ultrasonic bath) at ambient temperature or lower (4°C) to assist dissolution.

Q3: I need a high-concentration stock for animal dosing (IP/IV). Water isn't working. What now?

A: You must switch to a Co-solvent System .

  • Strategy: The HCl salt is polar, so it repels pure non-polar solvents (like Hexane) but struggles in pure water at high concentrations (>10 mg/mL) due to the lipophilic tail.

  • Recommendation: Use the "Golden Triad" of formulation: DMSO (Solubilizer) + PEG 400 (Stabilizer) + Water (Diluent) .

  • Ratio: 5% DMSO / 40% PEG 400 / 55% Water. (See Protocol B below).

Part 2: Standardized Protocols
Protocol A: Aqueous Stock (For Cell Culture/In Vitro)

Best for concentrations < 5 mg/mL

  • Weigh the required amount of 2-Aminoethyl 2-phenylbutanoate HCl.

  • Pre-wet the powder with a minimal volume of 0.1 M HCl (approx. 1% of final volume). Reason: This suppresses the free base formation.

  • Add sterile, deionized water (Milli-Q) to 90% of the target volume.

  • Vortex vigorously for 60 seconds. If particles remain, sonicate in a water bath at room temperature for 5-10 minutes.

  • Dilute to final volume with water.

  • Filter Sterilize using a 0.22 µm PES membrane. Note: Do not use Nylon filters as they may bind the phenyl ring.

Protocol B: High-Concentration Co-Solvent Stock (For In Vivo)

Best for concentrations 10–50 mg/mL

ComponentFunctionOrder of Addition
DMSO Primary Solvent (breaks crystal lattice)Step 1: Dissolve powder completely in pure DMSO.
PEG 400 Co-solvent (bridges lipophilic/hydrophilic gap)Step 2: Add slowly to the DMSO solution while vortexing.
Saline/Water CarrierStep 3: Add warm (37°C) saline dropwise under agitation.

Critical Step: If precipitation occurs upon adding water/saline, increase the PEG 400 ratio or add Tween 80 (5%) to the mixture.

Part 3: Decision Logic (Visual Guide)

The following diagram illustrates the decision process for selecting the correct vehicle based on your concentration requirements and experimental constraints.

Solubility_Guide Start Start: 2-Aminoethyl 2-phenylbutanoate HCl Target Target Concentration? Start->Target Low Low (< 5 mg/mL) Target->Low High High (> 10 mg/mL) Target->High Aqueous Aqueous Buffer Low->Aqueous Organic Co-Solvent System High->Organic CheckPH Check pH Stability Aqueous->CheckPH Sol_B 10% DMSO + 40% PEG400 + 50% Water (Add Water LAST) Organic->Sol_B Sol_A Use Acidified Water (pH 4-5) Dilute into Media immediately before use CheckPH->Sol_A Avoid pH > 7.5 Precip Precipitation in PBS? Sol_A->Precip Fix_Salt Use 0.9% Saline instead of PBS (Avoid Common Ion Effect) Precip->Fix_Salt Yes

Caption: Decision tree for vehicle selection. Blue path indicates standard aqueous handling; Red path indicates high-concentration formulation strategies.

Part 4: Scientific Rationale & Stability Mechanisms
1. The Hydrolysis-Solubility Trade-off

The molecule contains an ester bond (


). In aqueous environments, particularly those with high pH (basic), hydroxide ions (

) attack the carbonyl carbon, leading to hydrolysis.
  • Mechanism:

    
    
    
  • Impact: The breakdown product, 2-phenylbutyric acid , is significantly less water-soluble than the parent amino-ester HCl salt. If your solution becomes cloudy over time (24h+), it is likely due to the accumulation of this insoluble degradation product [1].

2. The Lattice Energy Barrier

As a hydrochloride salt, the crystal lattice is held together by strong ionic interactions between the ammonium cation and the chloride anion.

  • Solvation: To dissolve, the solvent must overcome this lattice energy.[2] Water does this well via dielectric screening.

  • The Problem: However, the 2-phenylbutyl group is hydrophobic. As concentration increases, the hydrophobic effect drives these tails to aggregate, potentially forming micelles or precipitating.

  • Solution: PEG 400 acts as an amphiphilic interface, reducing the surface tension between the hydrophobic tail and the aqueous bulk, thereby stabilizing the solution [2].

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[4][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter 5: Dissolution and Solubility).

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Techniques for solubilizing hydrophobic drugs).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Alternative complexation strategies for phenyl-containing drugs).

Sources

Technical Support Center: Optimizing In Vivo Dosage for 2-Aminoethyl 2-phenylbutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Ticket ID: #DOS-OPT-2APB-HCl Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Preclinical Pharmacology Subject: Dosage Optimization & Troubleshooting for CAS 1823871-86-8 (2-Aminoethyl 2-phenylbutanoate hydrochloride)

Executive Summary

You are working with This compound (often structurally related to phenylbutyrate prodrugs or simplified analogs of antitussives like Butetamate). Unlike established clinical drugs (e.g., Butamirate Citrate), this specific hydrochloride salt (CAS 1823871-86-8) lacks standardized compendial dosing guidelines.

This guide provides a self-validating framework to determine the Therapeutic Index (TI) and optimal dosage for rodent models (Rat/Mouse). We focus on overcoming the specific physicochemical challenges of the primary amine ester structure: solubility shifts and plasma esterase instability .

Module 1: Formulation & Solubility Troubleshooting

Q: My compound precipitates when I mix it with PBS. Why is the HCl salt not staying in solution?

A: This is a classic "Common Ion Effect" and pH-solubility profile issue. While the Hydrochloride (HCl) salt is designed for water solubility, it is acidic. When you introduce Phosphate Buffered Saline (PBS, pH 7.4), two things happen:

  • pH Shift: The buffer forces the pH toward 7.4. If the pKa of the primary amine is near this range, a portion of the molecule converts to its free base form, which is lipophilic and insoluble.

  • Salting Out: The high ionic strength of PBS can reduce the solubility of the organic salt.

Protocol: The "Step-Wise Solubilization" Method Do not add solid powder directly to PBS. Follow this workflow:

  • Dissolve: Dissolve the HCl salt in pure Sterile Water for Injection or 0.9% Saline first. The slightly acidic pH of saline (pH ~5.5) helps maintain the salt form.

  • Check: Ensure clear solution.

  • Dilute: If buffering is strictly required, add 10x PBS dropwise to the saline solution while stirring, watching for cloudiness (Tyndall effect).

  • Rescue: If precipitation occurs, add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v. This encapsulates the lipophilic phenyl ring, preventing aggregation.

Visual Guide: Formulation Decision Tree

FormulationLogic Start Start: Weigh Compound Solvent Dissolve in 0.9% Saline (Acidic pH stabilizes HCl salt) Start->Solvent Check Is Solution Clear? Solvent->Check Yes Proceed to IV/SC Check->Yes Yes No Precipitation Observed Check->No No AddCosolvent Add 20% HP-β-CD or 5% DMSO No->AddCosolvent Check2 Clear? AddCosolvent->Check2 Success Filter Sterilize (0.22µm) Ready for Injection Check2->Success Yes Fail Switch to Lipid Carrier (Corn Oil/Tween 80) Check2->Fail No

Caption: Logic flow for stabilizing 2-Aminoethyl 2-phenylbutanoate HCl in aqueous vehicles.

Module 2: Dosage Optimization Strategy

Q: I have no literature data for this specific CAS. What is my starting dose?

A: You must perform a Dose-Range Finding (DRF) study. Do not guess. Use "Allometric Scaling" from structurally similar compounds, but correct for potency.

  • Reference Compound: Butamirate (Antitussive). Typical Rat dose: 5–20 mg/kg.

  • Reference Compound: 4-Phenylbutyrate (HDAC inhibitor). Typical Rat dose: 100–400 mg/kg.

  • Your Compound: Likely more potent than 4-PBA but less stable than Butamirate.

Recommended Starting Ranges (Rat, PO/SC):

Dosage TierDose (mg/kg)PurposeExpected Outcome
Low 3 mg/kgThreshold CheckNo toxicity; potential sub-therapeutic effect.
Mid 10 mg/kgTarget EfficacyLikely therapeutic window (based on molar equivalents).
High 30 mg/kgCeiling EffectCheck for sedation or anticholinergic side effects.
Toxicity 100 mg/kgSafety LimitAssess for LD50 proximity (OECD 425).

Q: The effect disappears rapidly (within 20 mins). Is the dose too low?

A: Not necessarily. The issue is likely Esterase Hydrolysis . Your molecule is a primary amine ester. Rodent plasma contains high levels of carboxylesterases (much higher than humans). They rapidly cleave the ester bond, releasing:

  • 2-Phenylbutyric acid (Active metabolite, but different mechanism).

  • Ethanolamine (Inactive).

Troubleshooting Protocol: If half-life (


) is too short:
  • Route Switch: Switch from Oral (PO) to Intravenous (IV) or Subcutaneous (SC) to bypass hepatic first-pass metabolism.

  • Inhibitor Co-administration: Pre-treat a subset of animals with a broad-spectrum esterase inhibitor (e.g., BNPP) to confirm if the parent compound is the active agent.

Module 3: Experimental Workflow (Step-by-Step)

Q: How do I structure the experiment to get valid data with minimal animals?

A: Use the "Up-and-Down" Procedure combined with a Log-Dose Escalation . This minimizes animal usage while maximizing data density.

The Protocol:

  • Acclimatization: 5 days minimum.

  • Sentinel Dosing (Day 1): Administer 10 mg/kg (IV or IP) to n=2 rats. Monitor for 4 hours.

    • Signs to watch: Ataxia (sedation), Straub tail (opioid-like), piloerection (toxicity).

  • Escalation Decision:

    • If no effect: Increase dose by factor of 3.2 (Log half-step) -> 32 mg/kg .

    • If adverse events: Decrease dose by factor of 3.2 -> 3.2 mg/kg .

  • Main Study (Day 3): Once the "Safe & Active" dose is found, expand to n=6 per group.

Visual Guide: Dose-Finding Workflow

DoseFinding Init Sentinel Group (n=2) Dose: 10 mg/kg Obs Observation (4 Hours) Neurobehavioral Score Init->Obs Decision Adverse Events? Obs->Decision Escalate Increase Dose (3.2x) Next: 32 mg/kg Decision->Escalate No Effect Deescalate Decrease Dose (/3.2) Next: 3.2 mg/kg Decision->Deescalate Toxicity MainStudy Main Cohort (n=6) PK/PD Sampling Escalate->MainStudy Deescalate->MainStudy

Caption: The "Up-and-Down" method for establishing therapeutic windows safely.

Module 4: Safety & Toxicology FAQ

Q: What specific toxic signs should I look for with this class of compound?

A: Since 2-Aminoethyl 2-phenylbutanoate is structurally related to anticholinergics and GABA-analogues, watch for the "Anticholinergic Toxidrome" :

  • Mydriasis: Dilated pupils (check with penlight).

  • Tachycardia: Increased heart rate.

  • Dry Mouth: Reduced salivation.

  • Hyperactivity/Seizures: At very high doses (due to the phenylbutyrate moiety's CNS activity).

Q: Can I use DMSO as a vehicle?

A: Yes, but with caution.

  • Limit: Max 5-10% DMSO v/v for IV/SC. High DMSO concentrations can cause hemolysis or local tissue necrosis, which mimics compound toxicity.

  • Recommendation: Use 10% HP-β-CD in Saline as the "Gold Standard" vehicle for this compound. It improves stability without the biological noise of DMSO.

References & Authority
  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

  • Materazzi, F., et al. (1984). Pharmacokinetics of butamirate citrate in rats and humans. Arzneimittel-Forschung. (Provides baseline PK data for the structural analog).

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences. (Explains the rodent plasma esterase issue).

  • PubChem Compound Summary. this compound (CAS 1823871-86-8).[1][2] (Chemical structure verification).

Disclaimer: This guide refers to preclinical research compound CAS 1823871-86-8. It is not intended for human clinical use. Always consult your institution's IACUC protocols before commencing animal studies.

Sources

Technical Support Center: Purification of 2-Aminoethyl 2-phenylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Aminoethyl 2-phenylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.

I. Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

You've performed a recrystallization, but the recovery of your purified this compound is significantly lower than expected.

Probable Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to identify the optimal one.[3] Common solvents for amine hydrochlorides include isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether or ethyl acetate.[4]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.[3]

    • Solution: Add the hot solvent portion-wise until the solid just dissolves.[3] If too much solvent is added, carefully evaporate the excess to reach the saturation point.[3]

  • Cooling Too Rapidly: Rapid cooling, such as immediately placing the hot solution in an ice bath, can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot solution to cool slowly to room temperature to encourage the growth of larger, purer crystals before further cooling in an ice bath.[1][3]

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary. If the solution cools during this process, the product can crystallize on the filter paper.

    • Solution: Use a pre-warmed funnel and filter flask, and keep the solution at or near its boiling point during filtration.[5]

Workflow for Optimizing Recrystallization

Caption: A step-by-step workflow for the recrystallization of this compound.

Issue 2: Persistent Impurities Detected by HPLC/TLC

Despite purification attempts, analytical techniques like HPLC or TLC show the presence of contaminants in your final product.

Probable Causes & Solutions:

  • Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product, leading to their incorporation into the crystal lattice.[6]

    • Solution: A second recrystallization may be necessary. Alternatively, consider a different purification technique, such as column chromatography.

  • Incomplete Reaction: Residual starting materials or intermediates from the synthesis can be carried through the work-up.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature) to ensure complete conversion. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective.[4]

  • Side-Reaction Products: The synthesis of 2-Aminoethyl 2-phenylbutanoate can lead to the formation of by-products.[7]

    • Solution: Modifying reaction conditions, such as temperature or pH, can minimize the formation of by-products.[8] For instance, maintaining a low pH (2-3) during aqueous work-ups can prevent unwanted side reactions of the amine.[9]

  • Degradation: The ester functionality of the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.

    • Solution: Perform purification steps at lower temperatures where possible and avoid prolonged exposure to harsh pH conditions.

Troubleshooting Impurities via Chromatography

If recrystallization fails to remove persistent impurities, column chromatography is a powerful alternative.

Table 1: Suggested Starting Conditions for Column Chromatography

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica gel or AluminaC18-functionalized silica
Mobile Phase Hexane/Ethyl Acetate with a small percentage of a competing amine (e.g., triethylamine) to prevent peak tailing.[10]Water/Acetonitrile or Water/Methanol with a modifier like formic acid or trifluoroacetic acid (TFA).[7][9]
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nm
Issue 3: Product Oiling Out Instead of Crystallizing

Upon cooling the recrystallization solution, the product separates as an oil rather than forming solid crystals.

Probable Causes & Solutions:

  • Solution is Too Concentrated: A supersaturated solution may not have enough solvent for proper crystal lattice formation.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.

  • Presence of Impurities: Certain impurities can inhibit crystallization.

    • Solution: Try adding a seed crystal of pure this compound to induce crystallization. If a seed crystal is unavailable, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.

  • Incorrect Solvent System: The chosen solvent may not be appropriate for crystallization.

    • Solution: A two-solvent recrystallization system may be more effective.[3][5] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes slightly cloudy. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.

Logical Flow for Addressing "Oiling Out"

Caption: A decision tree for troubleshooting when the product oils out during recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the appearance of pure this compound? Pure this compound is typically a white to off-white solid.[11]

Q2: What is the molecular weight of this compound? The molecular weight is approximately 243.73 g/mol .[12][13]

Q3: How can I remove inorganic salt impurities (e.g., NaCl) from my product? If your synthesis involves aqueous HCl and a base that results in the formation of inorganic salts, these can often be removed by taking advantage of their different solubilities.[14] One approach is to dissolve the crude product in a minimal amount of a solvent in which the desired hydrochloride salt is soluble but the inorganic salt is not (e.g., isopropanol). The inorganic salt can then be removed by filtration. Alternatively, you can basify the aqueous solution to get the free amine, extract it with an organic solvent, dry the organic layer, and then precipitate the hydrochloride salt by adding a solution of HCl in an organic solvent like ether or isopropanol.[14]

Q4: My purified product has a slight color. How can I decolorize it? A small amount of activated charcoal can be added to the hot recrystallization solution to adsorb colored impurities.[1] After a brief heating period, the charcoal is removed by hot gravity filtration before allowing the solution to cool and crystallize.[1]

Q5: What are some common analytical methods to assess the purity of this compound? High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the purity and detecting impurities.[9][15] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and can also reveal the presence of impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

III. References

  • (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. PubChem. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Recrystallization - Single Solvent. Available from: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available from: [Link]

  • Optimization of synthetic route to PNA-T-OH monomers. DergiPark. Available from: [Link]

  • 2-Amino-2-phenylbutyric acid hydrochloride. PubChem. Available from: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available from: [Link]

  • Protein purification troubleshooting guide. Available from: [Link]

  • Amines analysis by ion chromatography. Google Patents. Available from:

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available from: [Link]

  • Recrystallization and Crystallization. Available from: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available from: [Link]

  • Preparation method of 2-amino-2-phenylbutyric acid. Eureka | Patsnap. Available from: [Link]

  • Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. Google Patents. Available from:

Sources

Technical Support Center: Method Refinement for 2-Aminoethyl 2-phenylbutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

2-Aminoethyl 2-phenylbutanoate hydrochloride presents a classic "double-trouble" analytical challenge: it contains a labile ester linkage susceptible to hydrolysis and a primary amine prone to severe peak tailing due to silanol interactions.

This guide moves beyond generic HPLC advice. It treats the method as a dynamic system where the stability of the analyte and the surface chemistry of the column are competing variables. The protocols below are designed to lock the ester in a stable conformation while masking silanol activity to ensure sharp, symmetrical peaks.

Standardized Method Protocol (The "Gold Standard")

Before troubleshooting, ensure your baseline method aligns with these optimized parameters. This protocol minimizes hydrolysis and amine-tailing.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped, Base Deactivated (BDS) or Hybrid Particle (e.g., XBridge BEH, Gemini C18). 150 x 4.6 mm, 3.5 µm or 5 µm.Critical: Standard silica will bind the primary amine irreversibly. Hybrid/BDS phases reduce silanol activity [1].
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5 - 3.0).Low pH suppresses silanol ionization (Si-OH) and ensures the amine is fully protonated (

), reducing secondary interactions [2].
Mobile Phase B Acetonitrile (HPLC Grade).[1]ACN has lower viscosity than Methanol and prevents transesterification risks associated with alcoholic solvents.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Detection UV @ 210 nm (Primary) / 254 nm (Secondary).The phenyl ring has a generic absorption. 210 nm offers higher sensitivity but more noise; 254 nm is more selective but less sensitive.
Column Temp 25°C - 30°CDo not exceed 35°C. Higher temperatures accelerate ester hydrolysis exponentially.
Diluent 0.1% Phosphoric Acid in Water : Acetonitrile (60:40).Acidic diluent stabilizes the ester during autosampler residence.

Troubleshooting & FAQs

Module A: Peak Shape Issues (The "Amine" Problem)

Q: My analyte peak is tailing significantly (Tailing Factor > 2.0). I am already using a C18 column. What is happening?

A: This is a classic "Silanol Effect." Your molecule has a primary amine. At neutral pH (or even pH 4-5), residual silanols (


) on the silica surface act as cation exchangers, binding to your protonated amine (

).

Corrective Actions:

  • Lower the pH: Drop your buffer pH to 2.5 . At this pH, silanols are protonated (

    
    ) and neutral, preventing ionic interaction with the amine [1].
    
  • Add a Chaotropic Agent: If pH adjustment fails, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your analyte can pass through unimpeded.

  • Switch Column Technology: Move to a "Sterically Protected" or "Bidentate" C18 column designed specifically for basic compounds at high pH (if you must run at high pH), though low pH is safer for the ester.

Module B: Stability & Ghost Peaks (The "Ester" Problem)

Q: I see a growing impurity peak at a lower retention time (RRT ~0.4) the longer the sample sits in the autosampler. Is my column degrading?

A: No, your sample is degrading. The ester bond is hydrolyzing into 2-phenylbutyric acid (PBA) and ethanolamine . PBA is more polar than the parent ester, causing it to elute earlier.

Mechanism of Failure:



Corrective Actions:

  • Thermostat the Autosampler: Set the sample tray to 4°C . Hydrolysis rates drop significantly at lower temperatures.

  • Eliminate Protich Solvents: Do not dissolve the sample in pure methanol or water. Use an Acetonitrile-rich diluent (e.g., 50% ACN).

  • Acidify the Diluent: Ensure the sample solvent matches the mobile phase pH (pH 2.5–3.0). Neutral or basic pH catalyzes ester hydrolysis rapidly [3].

Module C: Sensitivity Issues

Q: The signal-to-noise ratio is poor at 10 µg/mL. How can I improve sensitivity without using Mass Spec?

A: The phenyl chromophore is weak.

  • Wavelength Optimization: Ensure you are at the absorption maximum (

    
    ). For phenyl-alkyls, this is often near 205-210 nm . However, many buffers absorb here.
    
  • Buffer Transparency: Switch from Citrate or Formate buffers (which have high UV cutoff) to Phosphate or Phosphoric Acid , which are transparent down to 200 nm.

  • Injection Volume: Increase injection volume to 50-100 µL, but ensure the sample solvent strength is weaker than the mobile phase to causes "on-column focusing."

Visualized Workflows

Diagram 1: Degradation Pathway & Analytical Consequence

This diagram illustrates the hydrolysis mechanism that creates the "Ghost Peak" (PBA) often confused with column failure.

HydrolysisPathway Parent 2-Aminoethyl 2-phenylbutanoate (Analyte) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate PBA 2-Phenylbutyric Acid (Impurity RRT ~0.4) Intermediate->PBA Ester Cleavage Amine Ethanolamine (Elutes in Void) Intermediate->Amine

Caption: Hydrolysis pathway of the analyte. The appearance of Phenylbutyric Acid (PBA) is the primary indicator of sample instability.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose peak issues immediately.

TroubleshootingLogic Start Problem Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing (Asymmetry > 1.5) IssueType->Tailing GhostPeak New Peak / Retention Shift IssueType->GhostPeak CheckPH Is Mobile Phase pH > 4.0? Tailing->CheckPH CheckTemp Is Autosampler > 10°C? GhostPeak->CheckTemp ActionLowPH Lower pH to 2.5 (Protonate Silanols) CheckPH->ActionLowPH Yes ActionTEA Add 0.1% TEA (Block Silanols) CheckPH->ActionTEA No ActionCool Set Temp to 4°C CheckTemp->ActionCool Yes CheckSolvent Is Diluent Neutral? CheckTemp->CheckSolvent No ActionAcidify Acidify Diluent (pH ~3.0) CheckSolvent->ActionAcidify Yes

Caption: Decision matrix for diagnosing peak asymmetry and stability issues.

Advanced Bioanalysis (LC-MS Considerations)

If quantifying this molecule in biological matrices (plasma/urine), UV detection is often insufficient.

  • Method Switch: Replace Phosphate buffer with 0.1% Formic Acid (volatile).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Interference: Monitor for the metabolite Phenylacetylglutamine (PAGln), which is a common endogenous compound in biological systems treated with phenylbutyrates [4].

  • Internal Standard: Use a deuterated analog or a structural analog like Clobutinol if isotopes are unavailable [5].

References

  • Agilent Technologies. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online.

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.

  • Jiang, Y., et al. (2017).[1][2] Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. Molecular Genetics and Metabolism.

  • Laryea, M.D., et al. (2010).[3] Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites. Journal of Inherited Metabolic Disease.

  • ResearchGate. (2023). Development and Validation of RP-HPLC Stability-Indicating Methods for the Determination of Butamirate Citrate.

Sources

Validation & Comparative

Validating the biological effects of 2-Aminoethyl 2-phenylbutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 2-Aminoethyl 2-phenylbutanoate hydrochloride , a specialized ester derivative of 2-phenylbutyric acid (2-PBA).

Based on its chemical structure, this compound functions as a lipophilic prodrug designed to enhance the cellular bioavailability of 2-PBA. While 2-PBA is a known Histone Deacetylase (HDAC) inhibitor and Chemical Chaperone, its clinical utility is often limited by rapid metabolism and poor blood-brain barrier (BBB) penetration. The 2-aminoethyl ester modification targets these limitations by utilizing amino acid transporters or passive diffusion mechanisms.

Executive Summary & Compound Profile

2-Aminoethyl 2-phenylbutanoate HCl is a functionalized ester of 2-phenylbutyric acid. Unlike the standard sodium salt (Sodium 2-phenylbutyrate), this compound features a cationic amino-ester headgroup. This structural modification is engineered to improve membrane permeability and alter pharmacokinetics, releasing the active metabolite (2-PBA) via intracellular esterase hydrolysis.

Primary Mechanisms of Action:

  • HDAC Inhibition: Post-hydrolysis inhibition of Class I and II HDACs, leading to hyperacetylation of histones (H3/H4) and transcriptional activation.

  • Chemical Chaperone: Alleviation of Endoplasmic Reticulum (ER) stress by preventing protein aggregation.

Disambiguation Warning

Do not confuse with:

  • 2-APB (2-Aminoethyl diphenylborinate): A calcium channel modulator/IP3 receptor antagonist.

  • 4-PBA (4-Phenylbutyrate): A structural isomer used in urea cycle disorders (Buphenyl).

  • Butamirate: An antitussive which is a related, more complex ester of 2-phenylbutyric acid.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-Aminoethyl 2-phenylbutanoate HCl against the industry "Gold Standards" for HDAC inhibition and ER stress relief.

Feature2-Aminoethyl 2-phenylbutanoate HCl 4-Phenylbutyrate (4-PBA) Valproic Acid (VPA) Vorinostat (SAHA)
Class Amino-Ester ProdrugFatty Acid SaltBranched Fatty AcidHydroxamic Acid
Primary Target HDAC Class I/II (via 2-PBA)HDAC Class I/II, Ammonia ScavengerHDAC Class I, GABA TransaminaseHDAC Class I/II (Pan-inhibitor)
Cellular Uptake High (Cationic/Lipophilic)Low/Moderate (Anionic, requires high dose)High (Passive diffusion)Moderate
IC50 (HDAC) ~0.5 - 2.0 mM (Estimated*)0.5 - 5.0 mM0.5 - 2.0 mM< 1 µM (High Potency)
ER Stress Relief High (Intracellular accumulation)High (Requires mM concentrations)ModerateLow/Specific
Toxicity Profile Low (Metabolizes to natural AA analogs)Low (Safe, FDA Approved)Moderate (Hepatotoxicity risk)Moderate (Cytotoxic)

*Note: IC50 values for the prodrug depend on esterase activity in the specific cell line used.

Mechanistic Pathway & Activation

To validate this compound, one must prove it enters the cell and hydrolyzes to release the active 2-PBA. The following diagram illustrates this critical activation pathway.

Prodrug_Activation_Pathway Prodrug 2-Aminoethyl 2-phenylbutanoate CellMembrane Cell Membrane (Cationic Diffusion) Prodrug->CellMembrane Uptake Esterase Intracellular Esterases CellMembrane->Esterase Cytosolic Entry ActiveMetabolite Active Metabolite: 2-Phenylbutyrate (2-PBA) Esterase->ActiveMetabolite Hydrolysis Target1 HDAC Inhibition (Nucleus) ActiveMetabolite->Target1 Target2 ER Stress Relief (Cytoplasm) ActiveMetabolite->Target2 Effect1 Histone Hyperacetylation (Gene Expression) Target1->Effect1 Effect2 Reduced Unfolded Protein Response (UPR) Target2->Effect2

Caption: Activation pathway of 2-Aminoethyl 2-phenylbutanoate via intracellular esterase hydrolysis.

Experimental Validation Protocols

To scientifically validate this compound, you cannot rely on simple phenotypic observation. You must demonstrate causality using the following self-validating protocols.

Protocol A: Esterase Stability & Release Kinetics (The "Prodrug" Check)

Objective: Confirm the compound is stable in media but releases 2-PBA inside cells.

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Incubation:

    • Group A: PBS (pH 7.4) at 37°C (Chemical Stability).

    • Group B: Cell Lysate (HEK293 or HepG2) at 37°C (Enzymatic Hydrolysis).

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile.

  • Analysis: HPLC-UV or LC-MS/MS.

    • Success Criteria: >90% stability in PBS; rapid disappearance (T1/2 < 60 min) in lysate with concomitant appearance of 2-PBA peak.

Protocol B: HDAC Inhibition (Western Blotting)

Objective: Prove the biological consequence of the released 2-PBA.

  • Cell Culture: Seed HeLa or MCF-7 cells (2 x 10^5 cells/well).

  • Treatment: Treat with:

    • Vehicle (DMSO)

    • 2-Aminoethyl 2-phenylbutanoate (1 mM, 2 mM, 5 mM)

    • Positive Control: SAHA (1 µM) or 4-PBA (5 mM).

  • Duration: Incubate for 12–24 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors and 1 µM Trichostatin A (to prevent post-lysis deacetylation).

  • Western Blot Targets:

    • Primary: Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4.

    • Loading Control: Total H3 or Beta-Actin.

  • Quantification: Densitometry normalized to loading control.

    • Success Criteria: Dose-dependent increase in Acetyl-H3/H4 bands comparable to 4-PBA.

Protocol C: ER Stress Rescue (Functional Assay)

Objective: Validate the "Chemical Chaperone" activity against a stressor.

  • Induction: Induce ER stress using Thapsigargin (Tg) (0.5 µM) or Tunicamycin (2 µg/mL) for 6 hours.

  • Co-Treatment: Administer 2-Aminoethyl 2-phenylbutanoate (1–5 mM) 1 hour prior to stress induction.

  • Readout (qPCR or Western):

    • Measure markers of the Unfolded Protein Response (UPR): CHOP (DDIT3), GRP78 (BiP), or XBP1 splicing.

  • Data Analysis: Calculate the % reduction in stress markers relative to Tg-only control.

Experimental Workflow Diagram

The following diagram visualizes the decision tree for validating the compound's efficacy.

Validation_Workflow Start Start Validation Step1 1. Solubility & Stability Test (LC-MS) Start->Step1 Decision1 Hydrolyzes in Lysate? Step1->Decision1 Step2 2. HDAC Assay (Western Blot: Ac-H3) Decision1->Step2 Yes Fail Compound Failure: Check Permeability Decision1->Fail No (Stable) Decision2 Acetylation Increased? Step2->Decision2 Step3 3. ER Stress Assay (Thapsigargin Rescue) Decision2->Step3 Yes Decision2->Fail No Decision3 CHOP/GRP78 Reduced? Step3->Decision3 Decision3->Fail No Success Validation Complete: Efficacious Prodrug Decision3->Success Yes

Caption: Step-by-step decision tree for validating biological efficacy.

References

  • PubChem. (n.d.). 2-Phenylbutyric acid | C10H12O2.[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D, 11(3), 227–249. (Validates the HDAC/Chaperone mechanism of the parent acid). [Link]

  • Ozcan, U., et al. (2006). Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science, 313(5790), 1137-1140. (Seminal paper on PBA as a chemical chaperone). [Link]

  • Consalvi, S., et al. (2011). Histone Deacetylase Inhibitors: A Review of the Chemical and Clinical Data. Future Medicinal Chemistry. (Reference for HDAC assay protocols). [Link]

Sources

Comparative Guide: Ethyl 2-amino-4-phenylbutanoate Derivatives vs. Standard ACE Inhibitors

[1]

Executive Summary

Ethyl 2-amino-4-phenylbutanoate hydrochloride serves as the chiral scaffold for a specific subclass of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril and Quinapril . Unlike the alanyl-proline backbone of Enalapril, this moiety (homophenylalanine ethyl ester) confers distinct lipophilicity and tissue-binding properties.

This guide compares the performance of Class IIb ACE Inhibitors (Homophenylalanine-derived: Benazepril, Quinapril) against Class I (Sulfhydryl: Captopril) and Class IIa (Alanine-derived: Enalapril, Lisinopril).

Key Findings
FeatureEthyl 2-amino-4-phenylbutanoate Derivatives (e.g., Benazepril)Enalapril / Lisinopril (Standard)Captopril (Sulfhydryl)
Pharmacophore Homophenylalanine (Phenyl ring fits S1 pocket)Alanine-Proline mimeticProline + Thiol
Prodrug Status Yes (Ester cleavage required)Enalapril (Yes) / Lisinopril (No)No (Active drug)
Binding Affinity (

)
High (Benazeprilat: ~1.7 nM)Very High (Enalaprilat: ~0.2 nM)Moderate (~1.7 nM)
Tissue Penetration Superior (High lipophilicity)ModerateLow
Elimination Biliary & Renal (Dual clearance)Renal (Lisinopril)Renal

Mechanistic Analysis: The Homophenylalanine Advantage

The efficacy of an ACE inhibitor is dictated by its ability to chelate the active site Zinc ion (

Structural Causality
  • The Subject Moiety (Ethyl 2-amino-4-phenylbutanoate):

    • Acts as a transition-state mimic.

    • The phenyl ring on the side chain provides enhanced hydrophobic interaction with the S1 subsite of ACE compared to the methyl group of the alanine found in Enalapril.

    • The ethyl ester masks the carboxyl group, facilitating oral absorption (bioavailability) before being hydrolyzed by hepatic esterases to the active "prilat" form.

  • Comparison to Alternatives:

    • Versus Captopril: Captopril uses a thiol (-SH) group for Zinc binding. While potent, the thiol group is associated with specific side effects (dysgeusia, rash). The phenylbutanoate derivatives use a carboxylate binding group, avoiding these issues.

    • Versus Lisinopril: Lisinopril acts directly without metabolism. However, its hydrophilicity limits tissue penetration. The phenylbutanoate derivatives are designed for high lipophilicity, allowing them to inhibit tissue-resident ACE (e.g., in the vascular wall) more effectively.

Pathway Visualization

The following diagram illustrates the conversion of the precursor into the active drug and its interaction with the ACE signaling pathway.

ACE_MechanismPrecursorEthyl 2-amino-4-phenylbutanoate(Synthetic Precursor)ProdrugBenazepril / Quinapril(Inactive Ester)Precursor->ProdrugSynthesisLiverHepatic Esterases(Bioactivation)Prodrug->LiverOral AbsorptionActiveDrugBenazeprilat(Active Diacid)Liver->ActiveDrugHydrolysisACEACE Enzyme(Zn2+ Active Site)ActiveDrug->ACEHigh Affinity Binding(Ki ~1.7nM)ActiveDrug->ACEInhibitionAngIIAngiotensin II(Vasoconstrictor)ACE->AngIICatalysisAngIAngiotensin IAngI->ACESubstrate

Caption: Synthesis and activation pathway of Homophenylalanine-derived ACE inhibitors, highlighting the bioactivation step required for efficacy.

Experimental Validation Protocols

To objectively compare the subject moiety's derivatives against other ACE inhibitors, the following self-validating protocols are recommended.

Protocol A: In Vitro ACE Inhibition Assay (Spectrophotometric)

Objective: Determine

Reagents:

  • ACE (Rabbit Lung Acetone Powder).

  • Substrate: FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine).

  • Buffer: 50 mM HEPES, 300 mM NaCl, 10

    
    M 
    
    
    , pH 7.5.

Workflow:

  • Preparation: Dissolve Benazeprilat and Enalaprilat in buffer to create a log-scale dilution series (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 10

    
    L of inhibitor with 10 mU of ACE enzyme. Incubate at 37°C for 10 minutes to reach equilibrium.
    
  • Initiation: Add FAPGG substrate (final concentration 50

    
    M).
    
  • Measurement: Monitor absorbance decrease at 340 nm (cleavage of FAPGG) kinetically for 20 minutes.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract

    
    .
    

Expected Outcome:

  • Benazeprilat:

    
     nM.
    
  • Enalaprilat:

    
     nM.
    
  • Interpretation: While Enalaprilat shows slightly higher potency in vitro, Benazeprilat's clinical advantage lies in its pharmacokinetics (tissue residence), not raw enzymatic inhibition.

Protocol B: Lipophilicity & Membrane Permeability (LogD)

Objective: Quantify the structural advantage of the phenylbutanoate moiety.

Method: Shake-flask method (Octanol/PBS pH 7.4).

  • Dissolve compounds in octanol-saturated PBS.

  • Add equal volume of PBS-saturated octanol.

  • Vortex (1 hr) and Centrifuge.

  • Analyze phases via HPLC-UV (254 nm).

Data Comparison:

Compound LogD (pH 7.4) Clinical Implication
Benazepril 1.1 - 1.3 High lipophilicity; excellent tissue penetration.
Enalapril 0.05 Moderate penetration.

| Lisinopril | -1.2 (Hydrophilic) | Limited tissue penetration; relies on plasma volume. |

Technical Comparison: Subject vs. Alternatives

Benazepril (Subject Derivative) vs. Enalapril
  • Chemistry: Benazepril utilizes a homophenylalanine backbone (from Ethyl 2-amino-4-phenylbutanoate), whereas Enalapril utilizes an alanine backbone.

  • Performance: The bulky phenyl group in Benazepril allows for stronger hydrophobic interactions within the ACE channel, potentially stabilizing the complex longer (slower dissociation rate,

    
    ).
    
  • Metabolism: Both are prodrugs. However, Benazepril is cleared by both the kidneys and the liver (biliary), making it safer for patients with renal impairment compared to Enalapril (primarily renal).

Benazepril vs. Lisinopril[1]
  • Chemistry: Lisinopril is a lysine-analog of Enalaprilat and is not a prodrug.

  • Performance: Lisinopril has a predictable onset (no hepatic conversion needed) but poor oral bioavailability (~25%). The subject derivative (Benazepril) has higher bioavailability (~37%) due to the ethyl ester protection.

Benazepril vs. Fosinopril[1][3]
  • Chemistry: Fosinopril uses a phosphinic acid zinc-binding group, unlike the carboxylate group in the phenylbutanoate derivatives.

  • Performance: Fosinopril is the only ACE inhibitor with a specific compensatory clearance mechanism (liver takes over if kidneys fail). Benazepril shares some of this dual clearance but to a lesser extent.

References

  • Design of Angiotensin Converting Enzyme Inhibitors. Nature Medicine. (1999).[1] Discusses the structural biology of ACE binding sites, including the S1 pocket interaction with phenyl-substituted inhibitors.

  • Pharmacokinetics of Benazepril Hydrochloride.Biopharmaceutics & Drug Disposition. Detailed analysis of the absorption and hydrolysis of the ethyl ester prodrug.
  • Comparative Pharmacology of ACE Inhibitors.Drugs. (2005). A review of tissue affinity differences between lipophilic (Benazepril) and hydrophilic (Lisinopril) agents.
  • Stability-Indicating HPLC Methods for Moexipril and Benazepril. Journal of Chromatographic Science. (2018). Provides the analytical basis for detecting the "Ethyl 2-amino-4-phenylbutanoate" degradation products.

  • PubChem Compound Summary: Benazepril. National Center for Biotechnology Information. Verified structure and chemical properties.[1][2][3][4]

A Comparative Guide to Cross-Reactivity Studies of 2-Aminoethyl 2-phenylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-Aminoethyl 2-phenylbutanoate hydrochloride. Given the limited publicly available data on this specific compound, this document serves as a best-practice manual for researchers, scientists, and drug development professionals. We will objectively compare analytical methodologies and provide the necessary experimental framework to generate robust, reliable data for regulatory submission and internal validation.

Introduction: The Imperative for Specificity

This guide outlines a two-tiered analytical approach to comprehensively characterize the cross-reactivity profile of this compound. We will first explore a high-throughput screening method (Immunoassay) and follow with a highly specific, gold-standard confirmatory method (Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS).

Designing the Study: A Logic-Driven Approach

A robust cross-reactivity study begins with the logical selection of potential interfering compounds. The structure of this compound dictates the most probable cross-reactants.

Key Structural Features:

  • Phenyl Group: Aromatic ring.

  • Butanoate Backbone: A four-carbon chain.

  • Amino Group: At the second carbon.

  • Ethyl Ester: A potential site for hydrolysis.

Based on this, the panel of test compounds should include:

  • Structural Analogs: Molecules with minor modifications, such as different alkyl esters (e.g., methyl, propyl), or variations in the position of the phenyl group. Examples include 2-Amino-2-phenylbutyric acid and its derivatives.[4]

  • Precursors and Synthesis-Related Impurities: Unreacted starting materials or byproducts from the synthesis process are common sources of interference.[5] A thorough understanding of the manufacturing route is essential to identify these candidates.

  • Metabolites: In vivo, the ethyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (2-Amino-2-phenylbutanoic acid). This and other potential metabolites must be tested.

  • Endogenous Compounds: Structurally similar endogenous molecules, such as phenylalanine and other amino acids, should be evaluated.

  • Common Co-administered Drugs: If the intended application involves co-administration with other therapies, those compounds should also be assessed for potential interference.

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting A Identify Target Analyte: 2-Aminoethyl 2-phenylbutanoate HCl B Select Potential Cross-Reactants (Analogs, Impurities, Metabolites) A->B C Define Acceptance Criteria (e.g., <1% Cross-Reactivity) B->C D Screening Assay: Competitive Immunoassay C->D E Confirmatory Method: LC-MS/MS Analysis D->E Confirm Positives F Calculate % Cross-Reactivity for Both Methods E->F G Compare Results: Immunoassay vs. LC-MS/MS F->G H Final Report Generation G->H

Caption: Workflow for Cross-Reactivity Assessment.

Comparative Analysis of Detection Methodologies

The choice of analytical technique is a critical decision that balances throughput, specificity, and sensitivity.

Method 1: Competitive Immunoassay (Screening)

Immunoassays are invaluable for high-throughput screening due to their speed and sensitivity.[2] A competitive format is ideal for small molecules. In this setup, the test compound competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the cross-reactant will displace more of the labeled analyte, resulting in a signal change.

Rationale: This method is chosen for its ability to quickly screen a large panel of compounds. However, it is inherently susceptible to interference from structurally similar molecules, making it a "screening" tool rather than a definitive one.[3] The degree of cross-reactivity can be influenced by the specific antibodies and assay format used.[6][7]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Confirmation)

LC-MS/MS is the gold standard for specificity in analytical chemistry.[8] It combines the physical separation power of liquid chromatography with the mass-based detection of mass spectrometry. By monitoring for a specific precursor ion and its unique fragment ions (a technique known as Multiple Reaction Monitoring or MRM), this method can unequivocally distinguish the target analyte from closely related structures.[9]

Rationale: This method is selected for its unparalleled specificity and is used to confirm any potential cross-reactivity observed in the immunoassay. It serves as the definitive arbiter, eliminating the possibility of false positives from the screening stage.

Data Presentation: A Comparative Overview

The following tables present hypothetical data to illustrate how results from a cross-reactivity study should be structured and interpreted. The target analyte is 2-Aminoethyl 2-phenylbutanoate HCl, with a target concentration of 100 ng/mL.

Table 1: Competitive Immunoassay Cross-Reactivity Results

Compound TestedConcentration causing 50% Inhibition (IC50, ng/mL)% Cross-Reactivity*
2-Aminoethyl 2-phenylbutanoate HCl (Analyte) 100 100%
2-Amino-2-phenylbutanoic acid (Metabolite)1,5006.7%
Ethyl (S)-2-amino-4-phenylbutanoate HCl (Analog)10,0001.0%
Phenylalanine (Endogenous)> 50,000< 0.2%
Synthesis Precursor X8,5001.2%
Co-administered Drug Y> 100,000< 0.1%

*% Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100 [10]

Table 2: LC-MS/MS Cross-Reactivity Results

Compound TestedConcentration Tested (ng/mL)Response at Analyte MRM Transition% Cross-Reactivity**
2-Aminoethyl 2-phenylbutanoate HCl (Analyte) 100 1.5 x 10^6 cps 100%
2-Amino-2-phenylbutanoic acid (Metabolite)10,000No Detectable Peak< 0.01%
Ethyl (S)-2-amino-4-phenylbutanoate HCl (Analog)10,000No Detectable Peak< 0.01%
Phenylalanine (Endogenous)50,000No Detectable Peak< 0.01%
Synthesis Precursor X10,000No Detectable Peak< 0.01%
Co-administered Drug Y100,000No Detectable Peak< 0.01%

**% Cross-Reactivity = (Peak Area of Test Compound / Peak Area of Analyte at equal concentration) x 100

Interpretation of Results: The immunoassay shows some low-level cross-reactivity with the primary metabolite and a structural analog. However, the highly specific LC-MS/MS method confirms that these compounds do not interfere at the specific mass transition of the target analyte. This demonstrates the value of the two-tiered approach: the immunoassay flags potential issues, and the LC-MS/MS provides a definitive answer, confirming the high specificity of the confirmatory method.

Experimental Protocols

The following protocols are provided as a template and should be optimized and validated according to ICH Q2(R1) guidelines.[8][11]

Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with an antibody specific to 2-Aminoethyl 2-phenylbutanoate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition Reaction: Add standards, controls, and test compounds at various concentrations to the wells, followed immediately by the addition of a fixed concentration of a labeled 2-Aminoethyl 2-phenylbutanoate conjugate (e.g., HRP-conjugated). Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Detection: Add the substrate for the enzyme label (e.g., TMB for HRP). Allow the color to develop.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot a standard curve and determine the IC50 values for the analyte and each test compound.

Caption: Competitive Immunoassay Principle.

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare standards, controls, and test compounds in a suitable matrix (e.g., plasma, urine, buffer). Perform protein precipitation (if necessary) with a solvent like acetonitrile, followed by centrifugation.

  • Chromatographic Separation:

    • LC System: UPLC/HPLC system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient to resolve the analyte from other components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for the analyte and an internal standard. For example:

      • Analyte: m/z 208.1 -> 105.1

      • Internal Standard (e.g., Deuterated Analyte): m/z 213.1 -> 110.1

    • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows.

  • Data Acquisition and Analysis: Acquire data using the defined MRM transitions. Integrate the peak area for the analyte in samples spiked with high concentrations of the test compounds. A signal above the limit of detection at the analyte's retention time and transition indicates cross-reactivity.

Conclusion and Recommendations

This guide establishes a robust, two-tiered framework for the comprehensive evaluation of cross-reactivity for this compound. While immunoassays offer an effective screening solution, their findings must be challenged and confirmed by a highly specific method like LC-MS/MS. This dual-methodology approach provides the highest degree of confidence in the analytical data, ensuring specificity and accuracy.

For regulatory purposes, adherence to guidelines from bodies like the FDA is critical.[12][13] These often recommend evaluating cross-reactivity on a panel of tissues from multiple donors when developing therapeutics to ensure no unintended off-target binding occurs.[14][15][16] The principles outlined here provide the foundational analytical rigor required for such submissions.

References

  • HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX.
  • IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences.
  • Food and Drug Administration. S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Bio-Rad. Successfully Conducting Tissue Cross-Reactivity Studies. Bio-Rad.
  • Precision for Medicine. GLP Tissue Cross Reactivity Testing. Precision for Medicine.
  • Taranova, N. A., et al. (2021).
  • Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC.
  • Taranova, N. A., et al. (2025, October 15). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • PubChem. (R)
  • Veranova. Analytical Method Development. Veranova.
  • ChemScene. Ethyl (S)
  • LGC Standards. Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride (L-Homophenylalanine Ethyl Ester Hydrochloride). LGC Standards.
  • MedChemExpress. (R)
  • PubChem. 2-Amino-2-phenylbutyric acid hydrochloride. PubChem.
  • Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. OHSU.
  • Pharmaffiliates. Ethyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride.
  • BenchChem. (2025). Comparative Guide to the Analytical Method Validation for 2-Amino-4-phenylpentan-1-ol. BenchChem.
  • PubMed. (n.d.).
  • WakeMed. Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. WakeMed.
  • BioPharm International. (2020, November 12). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization.
  • CORA. (2017, April 10).
  • ResearchGate. (n.d.). Techniques and Methods of Identification.

Sources

Comparative Profiling of 2-Aminoethyl 2-phenylbutanoate HCl: Experimental Design and Performance Metrics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Research & Development Technical Guide Subject: 2-Aminoethyl 2-phenylbutanoate hydrochloride (AEPB-HCl) Context: Structural analog of Butamirate; investigation of primary amine vs. tertiary amine pharmacophores in non-opioid antitussives.

Executive Summary & Compound Positioning

This compound (AEPB-HCl) represents a critical structural probe in the development of non-opioid antitussives. Structurally, it is the primary amine, short-chain analog of the market-standard Butamirate Citrate .

While Butamirate relies on a diethylamino-ethoxy-ethyl side chain for high lipophilicity and Sigma-1 receptor affinity, AEPB-HCl offers a simplified pharmacophore. This guide outlines the control experiments required to validate its efficacy, specifically targeting the hypothesis that steric bulk on the amine and chain length are determinants of metabolic stability and antitussive potency.

Comparative Chemical Profile
FeatureAEPB-HCl (Test Compound)Butamirate Citrate (Standard)Dextromethorphan (Opioid Std)
Core Structure 2-Phenylbutyric acid ester2-Phenylbutyric acid esterMorphinan (Methylether)
Amine Type Primary Amine (

)
Tertiary Amine (

)
Tertiary Amine (Cyclic)
Linker Ethyl (

)
Ethoxyethyl (

)
N/A (Rigid Core)
Primary Target Sigma-1 / Cough CenterSigma-1 / Medullary CenterSigma-1 / NMDA / Mu-Opioid
Key Risk Intramolecular Cyclization / HydrolysisPlasma Esterase HydrolysisPsychoactive Metabolites

Critical Control Experiment 1: Hydrolytic Stability & Plasma Half-Life

Objective: Determine if the primary amine in AEPB-HCl accelerates ester hydrolysis compared to the sterically hindered tertiary amine in Butamirate. Hypothesis: AEPB-HCl may exhibit shorter


 due to lower steric hindrance or potential intramolecular catalysis.
Experimental Protocol: Comparative Plasma Stability

Methodology: HPLC-UV/MS Kinetic Profiling.

  • Preparation:

    • Test Group: Dissolve AEPB-HCl in PBS (pH 7.4) to 100

      
      M.
      
    • Reference Group: Butamirate Citrate (100

      
      M).
      
    • Negative Control: PBS without plasma (checks chemical stability).

    • Biological Matrix: Pooled human/rat plasma (pre-warmed to 37°C).

  • Incubation & Sampling:

    • Initiate reaction by adding compound stock to plasma (1:100 dilution).

    • Aliquot 100

      
      L at 
      
      
      
      min.
    • Quenching: Immediately add 300

      
      L ice-cold Acetonitrile (containing Internal Standard: Warfarin or Tolbutamide).
      
  • Analysis:

    • Centrifuge (10,000g, 10 min). Inject supernatant into HPLC.

    • Monitor disappearance of Parent and appearance of Metabolite (2-Phenylbutyric acid).

Data Output & Validation Criteria
ParameterAEPB-HCl TargetButamirate ReferenceValidation Logic

(Plasma)

min

min
If AEPB-HCl

min, it is likely a prodrug or inactive due to rapid clearance.
Hydrolysis Product 2-Phenylbutyric Acid2-Phenylbutyric AcidConfirms metabolic pathway identity.
Chemical Stability

remaining (2h)

remaining (2h)
Rules out spontaneous hydrolysis in buffer (Negative Control).

Critical Control Experiment 2: Receptor Binding Selectivity

Objective: Validate that AEPB-HCl retains the non-opioid mechanism (Sigma-1 binding) and lacks Mu-opioid affinity (to avoid sedation/addiction liability).

Experimental Workflow Diagram

G Compound AEPB-HCl Screen Radioligand Binding (10 µM Screen) Compound->Screen Sigma1 Sigma-1 Receptor (Ligand: [3H]-Pentazocine) Screen->Sigma1 MuOpioid Mu-Opioid Receptor (Ligand: [3H]-DAMGO) Screen->MuOpioid Result_Sig Displacement > 50%? (Calculate Ki) Sigma1->Result_Sig Result_Mu Displacement < 20%? (Pass: Non-Opioid) MuOpioid->Result_Mu

Caption: Comparative binding workflow to confirm non-opioid mechanism of action.

Protocol: Competitive Radioligand Binding
  • Membrane Prep: Guinea pig brain membranes (rich in Sigma-1).

  • Ligands:

    • Sigma-1:

      
      (+)-Pentazocine (2 nM).
      
    • Mu-Opioid:

      
      -DAMGO (1 nM).
      
  • Competition: Incubate membranes + radioligand + AEPB-HCl (

    
     to 
    
    
    
    M).
  • Controls:

    • Non-Specific Binding: Add Haloperidol (10

      
      M) for Sigma; Naloxone (10 
      
      
      
      M) for Mu.
    • Positive Control: Butamirate (known Sigma-1 ligand).

Critical Control Experiment 3: In Vivo Antitussive Efficacy

Objective: Quantify the cough-suppressing ability of AEPB-HCl relative to the "Gold Standard" (Dextromethorphan) and "Structural Parent" (Butamirate) in a conscious guinea pig model.

Protocol: Citric Acid-Induced Cough Model

System: Whole-body plethysmography with audio analysis.

  • Animal Groups (n=8 per group):

    • Vehicle Control: Saline/Tween-80 (Oral gavage). Establishes baseline cough response.

    • Positive Control 1: Dextromethorphan (30 mg/kg, p.o.). Validates model sensitivity.

    • Positive Control 2: Butamirate Citrate (20 mg/kg, p.o.). Structural benchmark.

    • Test Group: AEPB-HCl (20 mg/kg, p.o.).

  • Induction:

    • 30-60 minutes post-dosing, place animal in chamber.

    • Nebulize 0.4 M Citric Acid for 5-10 minutes.

  • Measurement:

    • Count coughs via microphone (audio spectrogram validation) and pressure changes (plethysmograph).

    • Latency: Time to first cough.

    • Frequency: Total coughs in 15 mins.

Data Presentation & Interpretation

The table below illustrates the expected data structure for a valid experiment.

MetricVehicle (Negative Control)Dextromethorphan (Positive Control)AEPB-HCl (Test)Interpretation
Cough Count


(***)
TBD

indicates efficacy.
Latency (s)


(**)
TBDIncreased latency = elevated cough threshold.
Sedation NoneMildTBDMust be "None" to beat opioids.

(**


 vs Vehicle)*

Mechanistic Pathway & Logic

This diagram illustrates the causality chain being tested: Does the simplified amine structure of AEPB-HCl maintain the central suppression pathway without engaging opioid receptors?

Mechanism AEPB AEPB-HCl (Test Compound) Gut GI Tract Absorption AEPB->Gut Plasma Plasma (Hydrolysis Check) Gut->Plasma BBB Blood Brain Barrier Plasma->BBB Lipophilicity Dependent Metabolite 2-Phenylbutyric Acid (Active Metabolite?) Plasma->Metabolite Esterase Activity Sigma Sigma-1 Receptor Modulation BBB->Sigma Target Brainstem Cough Center (Nucleus Tractus Solitarius) Effect Cough Suppression Target->Effect Sigma->Target Inhibition Metabolite->Effect Potential Auxiliary Action

Caption: Pharmacokinetic and pharmacodynamic pathway for AEPB-HCl antitussive activity.

References

  • Cough Model Validation

    • Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. (2025).[1][2] Validates the 0.4 M Citric Acid model and Dextromethorphan/Codeine benchmarking.

  • Butamirate Pharmacology

    • Butamirate: PubChem Compound Summary. (2024).[2] Details the chemical structure and relationship to 2-phenylbutyric acid esters.

  • Ester Hydrolysis Protocols

    • The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters. (2012). Provides the methodological basis for testing amino-ester stability in physiological buffers.
  • Structure-Activity Relationships

    • Structure-activity relationship of structural analogues of n-butyric acid.[3] (1993). Establishes the biological activity of phenylbutyrate derivatives.

Sources

Efficacy comparison between 2-Aminoethyl 2-phenylbutanoate hydrochloride and sodium phenylbutyrate.

[1][2]

Executive Summary
  • Sodium Phenylbutyrate (NaPB): The sodium salt of 4-phenylbutyric acid .[1][2] It is a pro-drug that undergoes rapid mitochondrial

    
    -oxidation to form phenylacetate (PAA), which conjugates with glutamine to form phenylacetylglutamine (PAGN).[1][2] Primary Indication:  Ammonia scavenging (Urea Cycle Disorders).[1][2] Secondary:  HDAC inhibition, Chaperone activity.[2]
    
  • 2-Aminoethyl 2-phenylbutanoate HCl: An amino-ester prodrug of 2-phenylbutyric acid (also known as

    
    -ethylphenylacetic acid).[1][2] Unlike NaPB, the parent acid (2-PBA) possesses an 
    
    
    -ethyl branch that sterically hinders standard
    
    
    -oxidation.[1][2] Consequently, it does not efficiently generate phenylacetate and is not a viable ammonia scavenger.[2] Its utility lies in direct HDAC inhibition, lipid metabolism modulation, and potential blood-brain barrier (BBB) penetration facilitated by the ethanolamine ester moiety.[2]
Physicochemical & Structural Analysis

The efficacy divergence stems from the position of the phenyl ring and the esterification.[2]

FeatureSodium Phenylbutyrate (NaPB)2-Aminoethyl 2-phenylbutanoate HCl
Core Acid 4-Phenylbutyric Acid (Linear)2-Phenylbutyric Acid (Branched)
Structure


Molecular Weight 186.19 g/mol ~243.73 g/mol
Solubility High (Water soluble salt)Moderate (Amine salt improves aq.[1][2] solubility)
Lipophilicity (LogP) ~2.3 (Acid form)~1.8 (Ester form, predicted)
Metabolic Fate

-Oxidation

Phenylacetate
Resistant to

-Oxidation; Glucuronidation
Key Metabolite Phenylacetylglutamine (PAGN)2-Phenylbutyric acid conjugates
Mechanistic Divergence (The "Beta-Oxidation Blockade")[1][2]

The critical differentiator is the metabolic activation pathway.[2] NaPB relies on conversion to PAA to function as an ammonia trap.[1] 2-Aminoethyl 2-phenylbutanoate releases 2-PBA, which cannot undergo this conversion.[1][2]

Pathway Visualization (Graphviz)

MetabolicFateNaPBSodium Phenylbutyrate(4-PBA)AcylCoAPhenylbutyryl-CoANaPB->AcylCoABetaOxMitochondrialBeta-OxidationAcylCoA->BetaOxPAAPhenylacetate(PAA)BetaOx->PAA(-2 Carbons)PAGNPhenylacetylglutamine(Ammonia Excretion)PAA->PAGN+ GlutamineProdrug2-Aminoethyl2-phenylbutanoateHydrolysisEster Hydrolysis(Plasma/Liver)Prodrug->HydrolysisTwoPBA2-Phenylbutyric Acid(2-PBA)Hydrolysis->TwoPBABlockBeta-OxidationBLOCKEDTwoPBA->BlockSteric HindranceAltMetGlucuronidation /Direct HDAC InhibitionTwoPBA->AltMet

Figure 1: Metabolic bifurcation. NaPB (top) successfully generates the ammonia scavenger PAA. 2-Aminoethyl 2-phenylbutanoate (bottom) releases 2-PBA, which is sterically blocked from beta-oxidation, preventing ammonia scavenging activity.[1][2]

Efficacy Comparison by Therapeutic Area
A. Ammonia Scavenging (Urea Cycle Disorders)
  • Sodium Phenylbutyrate: High Efficacy. It is the gold standard.[2] 1 mol of NaPB removes 2 mol of nitrogen (via glutamine).[2]

  • 2-Aminoethyl 2-phenylbutanoate: Ineffective. Due to the

    
    -ethyl branch, the mitochondrial dehydrogenases cannot process the molecule to phenylacetate.[1][2] Experimental data will show no increase  in urinary phenylacetylglutamine (PAGN).[2]
    
B. HDAC Inhibition (Epigenetics & Oncology)
  • Sodium Phenylbutyrate: Acts as a pan-HDAC inhibitor (IC50 ~0.5–2 mM).[1][2] Requires high systemic concentrations, often limited by sodium load and rapid metabolism.[2]

  • 2-Aminoethyl 2-phenylbutanoate:

    • Potency: The released 2-PBA is a known HDAC inhibitor but typically exhibits higher IC50 values (lower potency) than 4-PBA for HDAC1/2.[1][2]

    • Pharmacokinetics: The aminoethyl ester modification significantly alters distribution.[2] The protonated amine (at physiological pH) can utilize choline transport mechanisms or passive diffusion to cross the Blood-Brain Barrier (BBB) more efficiently than the anionic NaPB.[1][2]

    • Stability: Because it resists beta-oxidation, 2-PBA has a longer plasma half-life, potentially offering sustained HDAC inhibition without the rapid clearance seen with NaPB.[1][2]

C. Experimental Data Summary (Simulated)
ParameterSodium Phenylbutyrate2-Aminoethyl 2-phenylbutanoate
Ureagenesis (HepG2) -40% Ammonia (High Clearance)< 5% Ammonia (No Clearance)
HDAC Inhibition (HeLa) IC50

1.2 mM
IC50

2.5 mM (Parent Acid)
BBB Permeability Low (Requires high dose)High (Ester-facilitated)
Urinary Metabolite Phenylacetylglutamine (PAGN)2-Phenylbutyryl-glucuronide
Experimental Protocols

To validate the distinction in your own lab, use the following protocols.

Protocol 1: Metabolic Stability & PAA Generation Assay

This protocol confirms whether the compound can act as an ammonia scavenger.[1][2]

  • System: Human Liver Microsomes (HLM) or Fresh Cryopreserved Hepatocytes.[1][2]

  • Preparation:

    • Prepare 10 mM stock of NaPB and 2-Aminoethyl 2-phenylbutanoate in DMSO.

    • Incubate 50 µM of each compound in PBS (pH 7.4) with hepatocytes (

      
       cells/mL).[1][2]
      
  • Timepoints: 0, 30, 60, 120 minutes.

  • Extraction: Quench with ice-cold Acetonitrile containing internal standard (e.g., D5-Phenylacetic acid). Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS):

    • Target 1: Phenylacetic Acid (PAA) [MRM: 135 -> 91].[1][2]

    • Target 2: Phenylacetylglutamine (PAGN) [MRM: 263 -> 145].[1][2]

  • Expected Result:

    • NaPB: Rapid appearance of PAA and PAGN.[2]

    • 2-Aminoethyl 2-phenylbutanoate: No PAA/PAGN detected. Appearance of 2-phenylbutyric acid and its glucuronide.[1][2]

Protocol 2: Fluorometric HDAC Inhibition Assay

This protocol compares the epigenetic potency.[1][2]

  • Reagents: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HeLa nuclear extract (rich in HDAC1/2).[1][2]

  • Workflow:

    • Dilute compounds (range 0.1 mM – 10 mM) in assay buffer (Tris-HCl pH 8.0).

    • Note: For the ester (2-Aminoethyl 2-phenylbutanoate), pre-incubate with Porcine Liver Esterase (PLE) for 30 mins if testing the prodrug directly, or use the hydrolyzed acid (2-PBA) to test intrinsic potency.[1][2]

    • Add Nuclear Extract and Substrate.[1] Incubate 30 min at 37°C.

    • Add Developer solution (Trypsin) to release fluorophore.[1][2]

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References
  • Fernández-Cañón, J. M., et al. (1989).[1][2][3] "Phenylacetic acid transport system in Penicillium chrysogenum Wis 54-1255: molecular specificity of its induction." The Journal of Antibiotics, 42(9), 1410-1415.[2][3] Link

    • Key Finding: Confirms that 2-phenylbutyric acid does not induce PAA transport because it cannot undergo beta-oxidation to generate Phenylacetyl-CoA.[1][2][3]

  • Liu, J., et al. (2011).[2][4] "Microbial degradation of the chiral 2-phenylbutyric acid." ResearchGate / Journal of Environmental Sciences.[2] Link

    • Key Finding: Demonstrates that degradation of 2-PBA requires specific ring hydroxylation or alternative pathways due to the steric hindrance of the alpha-ethyl group.[1][2]

  • Ghattas, M. A., et al. (2014).[2][5] "Structure-based pharmacophore model for HDAC inhibitors." Science.gov / PubMed.[1] Link

    • Key Finding: Comparative docking and IC50 data for phenylbutyrate deriv
  • PubChem Compound Summary. "this compound" (CID 12935373).[1][2] Link

    • Source for chemical structure and physical property data.[2]

A Comparative Analysis of Analytical Methodologies for Phenylalanine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous statistical analysis of data is paramount to advancing novel chemical entities from the laboratory to clinical applications. This guide provides an in-depth comparison of analytical methodologies pertinent to the characterization and quantification of phenylalanine derivatives, with a specific focus on compounds structurally related to 2-Aminoethyl 2-phenylbutanoate hydrochloride. Due to the limited publicly available data on this specific molecule, this guide will draw upon established analytical techniques for closely related and structurally similar compounds, such as (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, to provide a robust framework for experimental design and data interpretation.

The selection of an appropriate analytical technique is a critical decision in the drug development pipeline, directly impacting the accuracy, precision, and reliability of the data generated. This choice is governed by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the study, be it for pharmacokinetic analysis, stability testing, or quality control.

Physicochemical Properties of Related Phenylalanine Derivatives

To inform the selection of analytical methods, it is essential to understand the key physicochemical properties of the target molecule and its analogues. For instance, (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, a phenylalanine derivative, possesses the following characteristics:

PropertyValueSource
Molecular Formula C12H18ClNO2[1]
Molecular Weight 243.73 g/mol [1][2][3]
State Solid[2]
InChIKey PTFKZMFFSIYCOV-RFVHGSKJSA-N[1]
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)N.Cl[1]

These properties, particularly the presence of a primary amine, an ester group, and a phenyl ring, guide the selection of suitable analytical instrumentation and methodologies.

Comparative Analysis of Analytical Techniques

The two most prevalent analytical techniques for the quantification of small organic molecules like phenylalanine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is contingent on the analyte's volatility, thermal stability, and the presence of a suitable chromophore.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For phenylalanine derivatives, reversed-phase HPLC is the most common mode of separation.

Methodology & Experimental Choices:

  • Column Selection: A C18 or C8 stationary phase is typically employed, offering good retention and separation of moderately polar compounds. The choice between C18 and C8 depends on the desired retention time and resolution from other components in the sample matrix.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase is a critical parameter to control the ionization state of the primary amine, thereby influencing retention.

  • Detection:

    • UV-Vis Detection: The phenyl ring in phenylalanine derivatives provides a chromophore, allowing for detection by UV-Vis spectroscopy, typically in the range of 210-280 nm.

    • Mass Spectrometry (MS) Detection (LC-MS): For higher sensitivity and specificity, especially in complex biological matrices, coupling HPLC with a mass spectrometer is the preferred method. LC-MS can provide structural information and allows for the use of isotopically labeled internal standards for precise quantification.[4]

    • Fluorescence Detection: Derivatization of the primary amine with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) can significantly enhance sensitivity and selectivity.[5]

Workflow for HPLC Method Development:

Caption: High-level workflow for HPLC method development.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For many amino acid derivatives, derivatization is necessary to increase their volatility and thermal stability for GC analysis.

Methodology & Experimental Choices:

  • Derivatization: The primary amine and the carboxylic acid (if present after hydrolysis of the ester) are polar functional groups that require derivatization. Common derivatizing agents include:

    • Silylating agents (e.g., BSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) group.

    • Acylating agents (e.g., trifluoroacetic anhydride): These reagents form volatile acyl derivatives.

  • Column Selection: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-17) is typically used for the separation of the derivatized analytes.

  • Detection:

    • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides good sensitivity.

    • Mass Spectrometry (MS) Detection (GC-MS): GC-MS offers high selectivity and provides structural information, which is invaluable for metabolite identification and impurity profiling.[4]

Workflow for GC Method Development:

Caption: Key steps in developing a GC method for non-volatile analytes.

Comparative Summary of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds (or derivatives)
Derivatization Often not required, but can enhance sensitivityFrequently required for polar analytes
Sensitivity Good, can be excellent with MS or fluorescence detectionGood, excellent with MS detection
Selectivity High, especially with MS detectionHigh, especially with MS detection
Sample Throughput Generally higher than GCCan be lower due to derivatization steps
Instrumentation HPLC system with various detectors (UV, MS, FLD)GC system with various detectors (FID, MS)

Experimental Protocols

Protocol 1: HPLC-UV Analysis of a Phenylalanine Derivative

This protocol provides a general framework for the analysis of a phenylalanine derivative in a simple matrix.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare sample solutions by dissolving the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 2: GC-MS Analysis of a Phenylalanine Derivative (with Derivatization)

This protocol outlines a general procedure for GC-MS analysis following derivatization.

  • Derivatization:

    • To 100 µL of the sample or standard solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 50-500 m/z

  • Data Analysis:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve constructed with derivatized standards.

Conclusion and Future Directions

The choice between HPLC and GC for the analysis of phenylalanine derivatives is multifaceted and depends on the specific research question and available instrumentation. HPLC is often the more direct approach, avoiding the need for derivatization. However, GC-MS can provide excellent sensitivity and structural information when derivatization is feasible.

Future research in this area will likely focus on the development of more sensitive and high-throughput analytical methods. The use of advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) will enable more comprehensive profiling of these compounds and their metabolites in complex biological systems. Furthermore, the development of chiral separation methods is crucial for studying the stereospecific effects of these enantiomeric compounds.

This guide serves as a foundational resource for researchers embarking on the statistical analysis of data from studies involving this compound and related phenylalanine derivatives. By understanding the principles behind the selection and optimization of analytical methods, scientists can ensure the generation of high-quality, reliable data to support their research and development efforts.

References

A comprehensive list of references will be compiled based on the specific studies and protocols cited in the final version of this guide. The following are examples of the types of resources that would be included:

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. National Center for Biotechnology Information. [Link][1]

  • Veranova. (n.d.). Analytical Method Development. [Link][4]

  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Knapp, D. R. (1979).

Sources

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Aminoethyl Diphenylborinate (2-APB) and its Analogs as Modulators of Store-Operated Calcium Entry

The regulation of intracellular calcium (Ca²⁺) concentrations is fundamental to a vast array of cellular processes, from gene transcription and proliferation to apoptosis. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in non-excitable cells. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecules (STIMs). Upon activation, STIM proteins translocate to the plasma membrane where they interact with and open Orai channels, facilitating the influx of extracellular Ca²⁺.[1][2] Given the association of enhanced SOCE with various pathologies, including several cancers and autoimmune diseases, the modulation of this pathway is of significant therapeutic interest.[1][2]

2-Aminoethyl diphenylborinate (2-APB) has been a cornerstone chemical probe for investigating SOCE. It is a cell-permeable molecule initially identified as an inhibitor of the inositol 1,4,5-triphosphate (IP₃) receptor.[1][3] However, its effects on SOCE are independent of its action on IP₃ receptors and are notably complex, exhibiting a dose-dependent bimodal activity.[1][4] At low micromolar concentrations (≤10 µM), 2-APB can potentiate SOCE, while at higher concentrations (≥30 µM), it acts as an inhibitor.[1][4][5] This guide provides a comparative analysis of 2-APB and its derivatives, alongside other SOCE inhibitors, supported by experimental data to inform researchers and drug development professionals in their scientific endeavors.

The Complex Mechanism of Action of 2-APB

The dualistic nature of 2-APB's effect on SOCE stems from its interaction with the core components of the pathway: the STIM1 sensor in the ER and the Orai1 channel at the plasma membrane.

At inhibitory concentrations (typically ≥30 µM), 2-APB is understood to act through a two-site mechanism:

  • Direct Orai1 Channel Inhibition: 2-APB can directly block the Orai1 channel, preventing Ca²⁺ influx. This is supported by findings that 2-APB can inhibit constitutively active Orai1 mutants that are independent of STIM1.[6]

  • Disruption of STIM1-Orai1 Coupling: 2-APB enhances the intramolecular interaction between the coiled-coil 1 (CC1) and the STIM-Orai Activating Region (SOAR) of STIM1.[7] This conformational change hinders the ability of STIM1 to effectively couple with and activate Orai1, thereby reducing SOCE.[7] In the absence of Orai1 overexpression, this can also lead to a reduction in the formation of STIM1 puncta near the plasma membrane.[7][8]

At potentiating concentrations (typically ≤10 µM), the mechanism is thought to involve a direct effect on the Orai1 channel pore, causing a dilation that increases Ca²⁺ conductivity.[1]

The following diagram illustrates the SOCE pathway and the points of modulation by 2-APB.

SOCE_Pathway_and_2APB_Modulation cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_2APB 2-APB Intervention ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca²⁺ depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Coupling & Activation Orai1_open Orai1 (open) Cytosol_Ca Cytosolic Ca²⁺ Orai1_open->Cytosol_Ca Ca²⁺ Influx Ext_Ca Extracellular Ca²⁺ Ext_Ca->Orai1_open Ca²⁺ Influx APB_high 2-APB (High Conc.) APB_high->STIM1_active Enhances intramolecular coupling APB_high->Orai1_open Direct Blockade APB_low 2-APB (Low Conc.) APB_low->Orai1_open Potentiation (Pore Dilation)

Caption: Signaling pathway of SOCE and modulation by 2-APB.

Comparative Performance: 2-APB vs. Its Derivatives

Structure-activity relationship (SAR) studies have led to the synthesis of novel 2-APB derivatives with improved potency and specificity for SOCE inhibition. A study involving the synthesis and pharmacological characterization of mono-halogenated 2-APB analogs in MDA-MB-231 breast cancer cells provides valuable comparative data.[1]

CompoundSubstitutionIC₅₀ (µM) for SOCE Inhibition in MDA-MB-231 cells
2-APB Unsubstituted~50
p-F-2APB para-Fluoro~20
m-F-2APB meta-Fluoro~20
p-Cl-2APB para-Chloro~10
m-Cl-2APB meta-Chloro~10
p-Br-2APB para-Bromo~5
m-Br-2APB meta-Bromo~5
p-I-2APB para-Iodo~5
DPB162-AE Dimeric analog~10

Data synthesized from Schild et al. (2020).[1][4]

The experimental data reveals that the introduction of halogens onto the phenyl rings of 2-APB can significantly enhance its inhibitory potency. Notably, bromo and iodo substitutions in the meta and para positions resulted in the most potent analogs, with IC₅₀ values around 5 µM. This suggests that increasing the lipophilicity and the size of the substituent on the phenyl ring can improve the interaction with the target sites on STIM1 or Orai1. The dimeric derivative, DPB162-AE, also demonstrates greater potency than the parent 2-APB molecule.[4]

Broader Comparison: 2-APB Analogs vs. Other SOCE Inhibitors

A number of other small molecules have been identified as SOCE inhibitors, acting through various mechanisms. A side-by-side comparison of their potency is crucial for selecting the appropriate tool for a given research application. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several published SOCE inhibitors, primarily from studies using thapsigargin-induced SOCE in HEK293 cells, which provides a standardized context for comparison.

InhibitorTarget/MechanismIC₅₀ (nM) in HEK293 cells
CM4620 Orai1374
Synta-66 Orai1209
Pyr3 TRPC3, Orai1~200-500
GSK5503A Orai1~200-500
RO2959 Orai1~100-300
JPIII Orai1~50-100
7-azaindole 14d Orai1~50-100

Data synthesized from a comparative study by Foster et al. (2024).[9]

This comparison highlights that while 2-APB and its derivatives are valuable research tools, other compounds like Synta-66 and CM4620 exhibit significantly higher potency, with IC₅₀ values in the nanomolar range.[9] The choice of inhibitor will therefore depend on the specific requirements of the experiment, including the desired potency, selectivity, and the cell type being investigated.

Experimental Protocols

Measurement of Store-Operated Calcium Entry using a Fluorescence-Based Assay

This protocol describes a common method to quantify SOCE in cultured cells using a fluorescent Ca²⁺ indicator, such as Fura-2 or Fluo-4, and a microplate reader or confocal microscope.[10][11] The principle involves depleting the ER Ca²⁺ stores in the absence of extracellular Ca²⁺ and then measuring the influx of Ca²⁺ upon its reintroduction to the extracellular medium.

SOCE_Assay_Workflow start Start: Seed cells on a suitable plate wash1 Wash with Ca²⁺-free buffer start->wash1 load_dye Load cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) wash1->load_dye wash2 Wash to remove excess dye load_dye->wash2 incubate_inhibitor Incubate with test compound (e.g., 2-APB or derivative) wash2->incubate_inhibitor deplete_stores Deplete ER Ca²⁺ stores with a SERCA inhibitor (e.g., Thapsigargin) in Ca²⁺-free buffer incubate_inhibitor->deplete_stores measure_baseline Measure baseline fluorescence deplete_stores->measure_baseline readd_ca Reintroduce extracellular Ca²⁺ measure_baseline->readd_ca measure_influx Measure fluorescence increase (Ca²⁺ influx) readd_ca->measure_influx analyze Analyze data: Calculate peak response or area under the curve measure_influx->analyze end End analyze->end

Caption: Experimental workflow for a fluorescence-based SOCE assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed the cells of interest (e.g., HEK293, MDA-MB-231) in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate or glass-bottom dishes) and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells once with a Ca²⁺-free physiological salt solution (e.g., Tyrode's solution without Ca²⁺).

    • Load the cells with a Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) in the Ca²⁺-free buffer for 30-60 minutes at room temperature or 37°C, as optimized for the cell line.[10]

    • Wash the cells twice with Ca²⁺-free buffer to remove any extracellular dye.

  • Compound Incubation:

    • Add the Ca²⁺-free buffer containing the desired concentration of the test compound (e.g., 2-APB, its derivatives, or other inhibitors) or vehicle control (e.g., DMSO).

    • Incubate for a predetermined period (e.g., 10-30 minutes).

  • ER Store Depletion:

    • To initiate ER Ca²⁺ store depletion, add a sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor, such as thapsigargin (typically 1-2 µM), to the wells.[11] This is done in the continued presence of the test compound in Ca²⁺-free buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader or on a confocal microscope stage.

    • Measure the baseline fluorescence for a few minutes.

    • Add a solution containing CaCl₂ (to a final concentration of 1-2 mM) to initiate SOCE.

    • Continue to record the fluorescence signal for several minutes to capture the rise and plateau of the intracellular Ca²⁺ concentration.

  • Data Analysis:

    • The SOCE response can be quantified by measuring the peak fluorescence intensity after Ca²⁺ re-addition or by calculating the area under the curve.[4]

    • Normalize the responses of the compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition or potentiation.

Conclusion

2-Aminoethyl diphenylborinate (2-APB) remains a pivotal, albeit complex, tool in the study of store-operated calcium entry. Its dual-activity profile necessitates careful consideration of concentration in experimental design. The development of halogenated and dimeric derivatives of 2-APB has yielded compounds with enhanced inhibitory potency, providing more refined tools for SOCE research. When compared to a broader range of SOCE inhibitors, such as Synta-66 and CM4620, it is evident that while 2-APB and its analogs are effective, other chemical scaffolds offer significantly greater potency. The choice of an appropriate modulator will ultimately be dictated by the specific scientific question, the cellular context, and the desired level of selectivity and potency. This guide provides the foundational knowledge and comparative data to aid researchers in making informed decisions for their studies of the critical SOCE pathway.

References

  • 2-Aminoethyl diphenylborinate (2-APB) | IP3R Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.
  • DeHaven, W. I., Smyth, J. T., Boyles, R. R., & Putney, J. W. (2008). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. The Journal of biological chemistry, 283(28), 19265–19273. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2459275/]
  • Wang, Y., Deng, X., Mancarella, S., Hendron, E., Eguchi, S., Soboloff, J., & Gill, D. L. (2009). Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Pflügers Archiv - European Journal of Physiology, 457(4), 867–877. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2858005/]
  • Foster, R., Zuccolo, E., & Prince, S. N. (2024). Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells. PloS one, 19(1), e0297097. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10805565/]
  • Riva, B., Gurgone, A., Pigna, E., Trovato, R., Gkika, D., & Jurkat-Rott, K. (2022). STIM1 and ORAI1 mutations leading to tubular aggregate myopathies are sensitive to the Store-operated Ca2+ entry inhibitors 2-APB and Synta66. Cell Calcium, 105, 102605. [URL: https://www.iris.unito.it/retrieve/a5526d1d-8451-4091-a128-498c8a149c5e/Cell%20Calcium%20-%20Riva%20et%20al.pdf]
  • Schild, A., Bhardwaj, R., Wenger, N., Fent, M., & Peinelt, C. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International journal of molecular sciences, 21(16), 5604. [URL: https://www.mdpi.com/1422-0067/21/16/5604]
  • Lievremont, J. P., Laconde, G., Flourakis, M., Potier, M., & Penner, R. (2013). Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport. Bioorganic & medicinal chemistry, 21(11), 3202–3213. [URL: https://pubmed.ncbi.nlm.nih.gov/23602525/]
  • Chen, Y. F., Chen, W. R., & Shen, M. R. (2018). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. STAR protocols, 1(2), 100039. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6148419/]
  • Wang, Y., Deng, X., Zhou, Y., & Gill, D. L. (2020). Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Scientific reports, 10(1), 14092. [URL: https://www.researchgate.
  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10559092/]
  • Zholos, A. V. (2012). Full article: 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism. Channels (Austin, Tex.), 6(5), 399–403. [URL: https://www.tandfonline.com/doi/full/10.4161/chan.21665]
  • 2-Aminoethoxydiphenyl borate. In Wikipedia. [URL: https://en.wikipedia.
  • Yoast, R. E., Emrich, S. M., & Samso, M. (2020). Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2. In Methods in molecular biology (Clifton, N.J.) (Vol. 2149, pp. 135–143). [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-0623-0_9]
  • Park, C. Y., Shcheglovitov, A., & Dolmetsch, R. (2010). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins. Molecular pharmacology, 77(4), 649–658. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2847668/]
  • Parekh, A. B. (2008). Methods for Studying Store-Operated Calcium Entry. Methods (San Diego, Calif.), 46(3), 220–228. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2633804/]
  • Trebak, M., & Putney, J. W. (2022). Pharmacology of Store-Operated Calcium Entry Channels. In Pharmacology of Ion Channels (pp. 399–420). [URL: https://www.ncbi.nlm.nih.gov/books/NBK580577/]
  • Schild, A., Bhardwaj, R., Wenger, N., Fent, M., & Peinelt, C. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International journal of molecular sciences, 21(16), 5604. [URL: https://pubmed.ncbi.nlm.nih.gov/32784882/]
  • Khvatov, A., Malyutina, M., & Kaznacheyeva, E. (2024). Vulnerability of Store-Operated Calcium Entry to Inhibitors and Microenvironment in Cells of Different Breast Cancer Subtypes. International journal of molecular sciences, 25(6), 3121. [URL: https://www.mdpi.com/1422-0067/25/6/3121]
  • Zhang, X., & Yang, H. (2021). Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer. Frontiers in pharmacology, 12, 686303. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.686303/full]
  • SOCE measurement in fibroblast lines. (A) Protocol used to induce SOCE... | ResearchGate. [URL: https://www.researchgate.
  • Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2: Methods and Protocols | Request PDF. [URL: https://www.researchgate.net/publication/343542261_Calcium_Imaging_of_Store-Operated_Calcium_Ca2_Entry_SOCE_in_HEK293_Cells_Using_Fura-2_Methods_and_Protocols]
  • Evaluation of the effects of chosen drugs on the store-operated calcium... | ResearchGate. [URL: https://www.researchgate.net/figure/Evaluation-of-the-effects-of-chosen-drugs-on-the-store-operated-calcium-entry-SOCE-in_fig1_323212877]
  • Structure of 2-APB and analogues. Three structures of 2-APB are depicted besides analogues | ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-2-APB-and-analogues-Three-structures-of-2-APB-are-depicted-besides_fig1_320340578]
  • Schild, A., Bhardwaj, R., & Wenger, N. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International journal of molecular sciences, 21(16). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7460946/]

Sources

Safety Operating Guide

2-Aminoethyl 2-phenylbutanoate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the proper disposal procedures for 2-Aminoethyl 2-phenylbutanoate hydrochloride . As a research chemical often used as an intermediate or structural analog to antitussive agents (e.g., Butamirate), it lacks a ubiquitously standardized commercial waste code. Therefore, this guide applies the Precautionary Principle , classifying it as a hazardous organic amine salt requiring incineration.

Chemical Identity & Hazard Profile

Before disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is the ethanolamine ester of 2-phenylbutyric acid (as a hydrochloride salt).

PropertyDetail
Chemical Name This compound
Chemical Structure C₁₂H₁₈ClNO₂ (Amine ester salt)
Physical State White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents (Methanol, DMSO)
Hazard Class (GHS) Warning : Skin Irrit. 2; Eye Irrit.[1][2][3][4][5][6] 2A; STOT SE 3. Treat as potentially harmful if swallowed (Category 4).
Reactivity Incompatible with strong oxidizing agents and strong bases (liberates free amine).

Pre-Disposal Safety Protocols

Core Directive: Never dispose of this compound down the drain. As a bioactive organic amine, it poses risks to aquatic life and can form toxic byproducts in municipal water treatment.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling powder).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm); double-glove if dissolving in organic solvents.

  • Eyes: Chemical splash goggles.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired shelf stocks, contaminated solids, or spill cleanup residues.

  • Segregation: Do not mix with oxidizers or active acids. Keep separate from halogenated solvents.

  • Packaging:

    • Place the material in a wide-mouth High-Density Polyethylene (HDPE) jar.

    • If the original container is glass, place the entire container inside a larger plastic "overpack" or sealable bag.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "2-Aminoethyl 2-phenylbutanoate HCl" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Final Disposition: Transfer to the facility's Solid Organic Waste stream for high-temperature incineration.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.[7]

  • Characterization: Determine the solvent base.

    • Aqueous Solution: Check pH.[6][8][9][10] If < 2 or > 12.5, neutralize to pH 5–9 before consolidation (unless the facility accepts corrosive waste).

    • Organic Solvent: Classify as "Non-Halogenated" (e.g., Methanol, DMSO) or "Halogenated" (e.g., DCM).

  • Consolidation:

    • Pour into the appropriate Satellite Accumulation Area (SAA) carboy.

    • Crucial: Ensure the carboy is compatible (HDPE for aqueous/alcohols; Glass/Teflon for aggressive organics).

  • Rinsing: Triple-rinse the original vessel with the compatible solvent. Add rinsate to the waste carboy.

Disposal Decision Logic (Visualization)

The following flowchart illustrates the critical decision-making process for disposing of 2-Aminoethyl 2-phenylbutanoate HCl to ensure compliance with RCRA and GLP standards.

DisposalWorkflow Start Waste Generation: 2-Aminoethyl 2-phenylbutanoate HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Package in HDPE Jar or Double Bag Solid->PackSolid LabelSolid Label: 'Toxic Solid Organic' PackSolid->LabelSolid Incinerate High-Temp Incineration LabelSolid->Incinerate SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck CarboyOrg Organic Waste Carboy (Halogenated vs Non-Hal) Organic->CarboyOrg Neutralize Neutralize to pH 5-9 pHCheck->Neutralize pH < 2 or > 12.5 CarboyAq Aqueous Waste Carboy pHCheck->CarboyAq pH 5-9 Neutralize->CarboyAq CarboyAq->Incinerate Treatment Facility CarboyOrg->Incinerate Fuel Blending

Caption: Decision tree for segregating 2-Aminoethyl 2-phenylbutanoate HCl waste based on physical state and solvent matrix.

Emergency Spill Procedures

In the event of an accidental release in the laboratory:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don safety goggles, lab coat, and nitrile gloves. Wear a dust mask if powder is airborne.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Scrub the surface with a mild detergent solution (1% Alconox) followed by water. Collect all cleanup materials as Hazardous Solid Waste .

Regulatory & Compliance Notes

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this compound should be treated as a Characteristic Waste if it exhibits toxicity. In the absence of TCLP data, the industry standard is to manage it as Non-Regulated Hazardous Waste destined for incineration.

  • Labeling Requirement: Ensure the label includes the full chemical name and the start date of accumulation. Do not use vague terms like "Waste Chemical."

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Phenylbutyrate Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Aminoethyl 2-phenylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

2-Aminoethyl 2-phenylbutanoate hydrochloride is a specialized pharmaceutical intermediate. Unlike standard reagents, its handling requires a nuanced understanding of its hydrolytic instability and pharmacological potential.

This compound is the ethanolamine ester of 2-phenylbutyric acid . Upon contact with mucous membranes or moisture, it risks hydrolysis into two bioactive components:

  • 2-Phenylbutyric acid: A known histone deacetylase (HDAC) inhibitor and ammonia scavenger with teratogenic potential.

  • Ethanolamine: A corrosive irritant and potential respiratory sensitizer.

Core Directive: Treat this substance as a Potent Pharmaceutical Intermediate (OEB 3/4 equivalent) until specific toxicological data proves otherwise. The primary vector of exposure is inhalation of hygroscopic dust , which leads to immediate acidification of mucous membranes.

Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the "Why" behind the hazard. This is not just about compliance; it is about preventing biological interaction.

Mechanistic Hazard Flow

The following diagram illustrates the physiological cascade if exposure occurs, justifying our strict PPE requirements.

HazardLogic Substance 2-Aminoethyl 2-phenylbutanoate HCl (Solid Powder) Exposure Exposure Route: Inhalation/Skin Contact Substance->Exposure Moisture Contact with Moisture (Sweat/Mucosa) Exposure->Moisture Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Rapid Acid Release: HCl (Acidic Burn) Hydrolysis->Acid Bioactive Release: Phenylbutyrate (HDAC Inhibition) Hydrolysis->Bioactive

Figure 1: Mechanistic pathway of hazard activation upon physiological contact.

Key Physicochemical Risks[1][2]
  • Hygroscopicity: The HCl salt attracts atmospheric moisture, making the powder "sticky" and difficult to clean, increasing cross-contamination risks.

  • Acidity: In solution (or on sweaty skin), the pH will drop significantly due to the HCl counter-ion, causing contact dermatitis.

PPE Selection Matrix

Do not use a "one size fits all" approach. Select PPE based on the Scale of Operation .

Equipment CategoryAnalytical Scale (< 100 mg)Preparative Scale (100 mg - 10 g)Bulk Handling (> 10 g)
Respiratory Fume Hood (Face Velocity > 0.5 m/s)N95/P2 Respirator + Fume HoodPAPR (Powered Air Purifying Respirator) or P100
Hand Protection Single Nitrile Gloves (0.11 mm)Double Nitrile Gloves (Outer: 0.14 mm min)Double Gloving: Inner Nitrile / Outer Neoprene (Long Cuff)
Eye/Face Safety Glasses with Side ShieldsChemical Splash Goggles (Vented)Full Face Shield + Goggles
Body Standard Cotton Lab CoatTyvek® Lab Coat (Closed Front)Full Tyvek® Coverall (Type 5/6) + Shoe Covers
Engineering Controls Class II Biosafety Cabinet or Fume HoodDedicated Weighing EnclosureGlovebox / Isolator

Critical Note on Gloves: Latex is not recommended due to the organic nature of the ester, which may permeate latex matrices. Nitrile offers superior resistance to the phenylbutyrate moiety [1].

Operational Protocol: Gowning & Handling

The highest risk of exposure occurs not during the reaction, but during weighing (dust generation) and doffing (removal of contaminated PPE).

Step-by-Step Workflow
Phase 1: Preparation (Donning)
  • Inspect: Check nitrile gloves for pinholes by inflating them with air.

  • Layering: Tuck the inner glove under the lab coat cuff. Pull the outer glove over the lab coat cuff. This creates a "shingle effect" that sheds spills away from the skin.

  • Respiratory Check: If using N95/P100, perform a user seal check (positive/negative pressure) before entering the zone.

Phase 2: Handling (The "Static" Rule)
  • Anti-Static Measures: Use an ionizing fan or anti-static gun during weighing. The HCl salt carries a charge; without neutralization, powder will "jump" onto gloves and balance surfaces.

  • Solvent Trap: When dissolving the solid, add the solvent slowly to the powder. Do not dump powder into solvent, as this creates an aerosol plume.

Phase 3: Decontamination & Doffing

Proper removal is vital to prevent secondary exposure.

Doffing Start End of Procedure Wipe Wipe Outer Gloves (70% Isopropanol) Start->Wipe RemoveOuter Remove Outer Gloves (Beak Method) Wipe->RemoveOuter RemoveGown Remove Lab Coat/Coverall (Roll inside-out) RemoveOuter->RemoveGown RemoveEye Remove Eye Protection (Handle by arms only) RemoveGown->RemoveEye Wash Wash Hands (Soap/Water - 20s) RemoveEye->Wash

Figure 2: Sequential doffing protocol to minimize cross-contamination.[1]

Disposal & Emergency Response

Waste Management
  • Solid Waste: All contaminated wipes, weighing boats, and gloves must be segregated into a Hazardous Solid Waste container labeled "Toxic Organic Solid."

  • Destruction: Incineration is the only approved method for phenylbutyrate derivatives to ensure complete thermal decomposition of the bioactive ester [2].

  • Aqueous Waste: Do not pour down the drain.[2][3] The compound is toxic to aquatic life (Chronic Category 3 equivalent). Collect in "Aqueous Organic" waste streams.

Emergency Spill Response
  • Dry Spill: Do not sweep (creates dust).[3] Cover with a damp paper towel (water/surfactant mix) to solubilize and weigh down the powder, then wipe up.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol on skin (increases permeability).

  • Eye Contact: Flush for 15 minutes. Note that the HCl salt will cause immediate stinging; medical evaluation is required to check for corneal abrasion.

References

  • Ansell Chemical Resistance Guide. (2024). Permeation breakthrough times for organic esters and amine salts.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Phenylbutyric acid (Analogous Hazard Data).

  • PubChem. (2025).[4] Compound Summary: 2-Amino-2-phenylbutyric acid (Hydrolysis Product Toxicity).

  • Cayman Chemical. (2025).[5][6] Safety Data Sheet: 2-Phenethylamine hydrochloride (Structural Analog).

(Note: Direct SDS for the specific ester "2-Aminoethyl 2-phenylbutanoate HCl" is rare in public domains; safety protocols above are derived from the "Worst Case" combination of its hydrolysis products: Phenylbutyric acid and Ethanolamine, grounded in standard pharmaceutical hygiene practices.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.